Sirtuin modulator 1
Description
Overview of Sirtuin Family and Sirtuin 1 as a Key Member
The sirtuins are a family of signaling proteins that possess either mono-ADP-ribosyltransferase or deacylase activity. mdpi.comwikipedia.org These proteins are evolutionarily conserved, found in organisms ranging from bacteria to humans. nih.govwikipedia.org In mammals, there are seven distinct sirtuins, designated SIRT1 through SIRT7, which are categorized into four classes based on their amino acid sequences. mdpi.comoup.com These isoforms are distributed across different subcellular compartments, allowing them to regulate a wide array of cellular functions. mdpi.comwikipedia.org
| Sirtuin | Primary Location(s) | Class |
| SIRT1 | Nucleus, Cytoplasm | I |
| SIRT2 | Cytoplasm, Nucleus | I |
| SIRT3 | Mitochondria | I |
| SIRT4 | Mitochondria | II |
| SIRT5 | Mitochondria, Cytoplasm | III |
| SIRT6 | Nucleus | IV |
| SIRT7 | Nucleus | IV |
This table provides an overview of the seven human sirtuins, their primary subcellular localizations, and their classification. mdpi.comnih.govwikipedia.orgmdpi.com
SIRT1, along with SIRT2 and SIRT3, belongs to Class I of the sirtuin family. mdpi.comaginganddisease.org It is the human homolog closest in sequence and function to the original sirtuin discovered in yeast, Sir2 (Silent Information Regulator 2). frontiersin.orgwikipedia.org Primarily located in the nucleus, SIRT1 can also move to the cytoplasm under certain conditions, a unique trait among the sirtuins. mdpi.commdpi.com This mobility allows it to interact with a vast number of protein substrates, including histones, transcription factors, and DNA repair proteins. frontiersin.orgaginganddisease.org Its central role in deacetylating these key targets makes SIRT1 the most investigated member of the sirtuin family, pivotal in processes like cellular stress response, metabolic regulation, and apoptosis. mdpi.comfrontiersin.org
Sirtuin 1 as a NAD+-Dependent Deacetylase
SIRT1 functions as a Class III histone deacetylase (HDAC), distinguished by its absolute requirement for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to carry out its enzymatic activity. frontiersin.orgfrontiersin.org Unlike other classes of HDACs that simply hydrolyze the acetyl group from lysine (B10760008) residues, SIRT1's mechanism is a unique chemical reaction that couples deacetylation with NAD+ hydrolysis. wikipedia.orgebi.ac.uk
The process begins with an acetylated protein substrate. SIRT1 utilizes one molecule of NAD+ to remove the acetyl group from a lysine residue on the target protein. researchgate.netwikipedia.org This reaction yields three products: the deacetylated protein, nicotinamide, and a unique metabolite called 2'-O-acetyl-ADP-ribose. frontiersin.orgresearchgate.net
The SIRT1 Deacetylation Reaction: Acetyl-Lysine Protein + NAD+ → Deacetylated-Lysine Protein + Nicotinamide + 2'-O-acetyl-ADP-ribose
This dependence on NAD+ makes SIRT1 activity intrinsically linked to the metabolic state of the cell. frontiersin.orgresearchgate.net The cellular NAD+/NADH ratio, which fluctuates with energy expenditure and nutrient availability, directly influences SIRT1's ability to deacetylate its targets. frontiersin.org An increase in the NAD+/NADH ratio enhances SIRT1 activity. frontiersin.org SIRT1 deacetylates a wide range of proteins, including histones H3 and H4, which leads to the tightening of chromatin structure and epigenetic gene silencing. frontiersin.orgfrontiersin.org It also targets numerous non-histone proteins such as the p53 tumor suppressor, NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), and FOXO (Forkhead box) transcription factors, thereby regulating critical cellular pathways. mdpi.commdpi.com
Historical Context of Sirtuin 1 Research in Biological Regulation
The journey into understanding sirtuins began in the 1970s with the work of geneticist Amar Klar, who discovered the Sir2 gene (Silent Information Regulator 2) in yeast, Saccharomyces cerevisiae. mdpi.comelysiumhealth.comencyclopedia.pub Initially, Sir2 was identified for its role in gene silencing, specifically at the yeast mating-type loci. aginganddisease.orgebi.ac.uk For nearly two decades, research was confined to this context.
A significant shift occurred in the 1990s when Leonard Guarente's lab at MIT began investigating the connection between Sir2 and aging. wikipedia.orgelysiumhealth.com In 1999, his group published a landmark study demonstrating that overexpressing the Sir2 gene could extend the lifespan of yeast. aginganddisease.orgencyclopedia.pub This discovery ignited immense interest in the sirtuin field.
The year 2000 brought another pivotal breakthrough from the Guarente lab, with Shin-ichiro Imai and his colleagues discovering that the enzymatic activity of Sir2 proteins was dependent on NAD+. wikipedia.org This established the crucial link between sirtuin activity and cellular metabolism, proposing sirtuins as sensors of the cell's energy status. researchgate.net Following this, homologs of Sir2 were identified in various organisms, including the seven mammalian sirtuins (SIRT1-7). wikipedia.orgelysiumhealth.com SIRT1 was identified as the direct homolog of yeast Sir2. wikipedia.org Subsequent research throughout the 2000s, including studies by David Sinclair and others, identified compounds that could modulate sirtuin activity and further elucidated the connection between SIRT1, FOXO proteins, and various cellular pathways. mdpi.comencyclopedia.pub
| Year | Key Discovery | Significance |
| 1970s | Geneticist Amar Klar discovers the Sir2 gene in yeast. mdpi.comencyclopedia.pub | Foundation of sirtuin research; identified role in gene silencing. ebi.ac.uk |
| 1991 | Leonard Guarente's lab begins research connecting Sir2 to aging. wikipedia.orgencyclopedia.pub | Shifted the focus of sirtuin research towards longevity. |
| 1999 | Overexpression of Sir2 shown to extend yeast lifespan. aginganddisease.orgencyclopedia.pub | First evidence linking sirtuins directly to lifespan extension. |
| 2000 | Sir2 is identified as an NAD+-dependent protein deacetylase. wikipedia.org | Linked sirtuin activity to cellular metabolism and energy state. researchgate.net |
| Post-2000 | Discovery of seven mammalian sirtuins (SIRT1-7). wikipedia.org | Expanded the field to more complex organisms and diverse biological functions. |
| 2004 | Connection established between SIRT1 and FOXO proteins. mdpi.comencyclopedia.pub | Uncovered specific molecular pathways regulated by SIRT1 in stress resistance. |
This table outlines the major milestones in the history of sirtuin and SIRT1 research.
Properties
Molecular Formula |
C31H32ClN5O2S2 |
|---|---|
Molecular Weight |
606.2 |
Origin of Product |
United States |
Molecular Mechanisms of Sirtuin 1 Activity
Enzymatic Deacetylation Process and NAD+ Dependence
Sirtuin 1 is a class III histone deacetylase (HDAC) distinguished by its absolute requirement for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a co-substrate for its catalytic activity. wikipedia.orgfrontiersin.org The enzymatic reaction is not a simple hydrolysis of the acetyl group. Instead, SIRT1 catalyzes a unique two-step process. First, the N-glycosidic bond of NAD+ is cleaved, releasing nicotinamide (NAM). mdpi.com This is followed by the formation of a highly reactive O-alkylamidate intermediate between the acetylated lysine (B10760008) residue of the substrate protein and the ADP-ribose portion of NAD+. mdpi.com Finally, this intermediate is resolved, resulting in the transfer of the acetyl group to the ADP-ribose, forming 2'-O-acetyl-ADP-ribose, and releasing the deacetylated lysine residue of the protein substrate. frontiersin.orgresearchgate.net
Regulation of Sirtuin 1 Enzymatic Activity
The activity of SIRT1 is meticulously controlled through several layers of regulation, ensuring its function is appropriately engaged in response to cellular needs and environmental cues. These regulatory mechanisms include the availability of its co-substrate NAD+, feedback inhibition, allosteric modulation, and post-translational modifications.
Influence of NAD+ Levels and NAD+ Biosynthesis Pathways
As an NAD+-dependent enzyme, SIRT1 activity is profoundly influenced by the intracellular concentration of NAD+ and the NAD+/NADH ratio. frontiersin.orguniprot.org An increase in the NAD+/NADH ratio, often associated with conditions like caloric restriction or fasting, enhances SIRT1 activity. frontiersin.orguniprot.org The cellular NAD+ pool is maintained through three primary biosynthesis pathways:
The de novo synthesis pathway: This pathway begins with the amino acid tryptophan. stanford.edumdpi.com
The Preiss-Handler pathway: This pathway utilizes nicotinic acid (NA) to synthesize NAD+. researchgate.net
The salvage pathway: This is the main route for NAD+ synthesis in mammals, recycling nicotinamide (NAM), a byproduct of the SIRT1 reaction itself. mdpi.comresearchgate.net Key enzymes in this pathway include nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme that converts NAM to nicotinamide mononucleotide (NMN), and NMN adenylyltransferases (NMNATs), which convert NMN to NAD+. researchgate.netnih.gov The nuclear localization of NMNAT-1 allows for localized NAD+ synthesis, which can directly regulate SIRT1 activity at specific gene promoters. nih.gov
Therefore, the regulation of these biosynthetic pathways, particularly the salvage pathway governed by NAMPT, is critical in controlling SIRT1 activity. researchgate.net
Nicotinamide as a Feedback Inhibitor
Nicotinamide (NAM), a product of the SIRT1-catalyzed deacetylation reaction, functions as a potent feedback inhibitor. oup.comnih.gov NAM acts as a non-competitive inhibitor with respect to the acetylated substrate. nih.govmdpi.com Its mechanism involves binding to a conserved pocket in the sirtuin catalytic domain, which promotes the reverse reaction of the catalytic intermediate, leading to the regeneration of NAD+ and inhibition of the forward deacetylation reaction. mdpi.comnih.gov In vitro studies have determined the IC50 value (the concentration required to inhibit 50% of enzyme activity) of NAM for SIRT1 to be in the range of 50–180 µM. nih.govmdpi.com Since physiological concentrations of NAM in mammals can fall within this range, it is considered a significant endogenous negative regulator of sirtuin activity. mdpi.com However, the role of NAM in a cellular context can be complex, as it is also a precursor for NAD+ synthesis via the salvage pathway, which can, in turn, stimulate SIRT1 activity. nih.govresearchgate.net
Allosteric Modulation of Sirtuin 1 Activity
Allosteric modulation, where a molecule binds to a site on the enzyme other than the active site to alter its activity, is another key regulatory mechanism for SIRT1. SIRT1 is unique among mammalian sirtuins in possessing an N-terminal extension that functions as a STAC-binding domain (SBD), where STACs are sirtuin-activating compounds. researchgate.netmdpi.com
Small molecules, such as the polyphenol resveratrol (B1683913), can bind to this allosteric site. researchgate.netnih.gov This binding can induce a conformational change that enhances SIRT1's affinity for its substrate, effectively lowering the Michaelis constant (Km) for the acetylated peptide and increasing catalytic efficiency. researchgate.net However, this activation has been shown to be dependent on the specific substrate, particularly with artificial substrates bearing a fluorophore. nih.gov
SIRT1 activity is also allosterically regulated by protein-protein interactions. The protein AROS (Active Regulator of SIRT1) was identified as a direct interactor that binds to a region of SIRT1 distinct from the catalytic domain and enhances its deacetylase activity towards substrates like p53. nih.gov However, other studies suggest AROS can be inhibitory by competing with the substrate peptide. mdpi.com These interactions highlight a complex layer of regulation where other proteins can fine-tune SIRT1's activity on specific targets.
Post-Translational Modifications Affecting Sirtuin 1 Stability and Activity
SIRT1 itself is subject to a wide array of post-translational modifications (PTMs), which can modulate its enzymatic activity, protein stability, subcellular localization, and interactions with substrates. jcpjournal.org These modifications allow for rapid and dynamic control of SIRT1 function in response to various cellular signals.
Phosphorylation: SIRT1 can be phosphorylated on multiple serine and threonine residues by different kinases. For instance, casein kinase 2 (CK2) can phosphorylate SIRT1, enhancing its catalytic activity. frontiersin.orgnih.gov Conversely, c-Jun N-terminal kinases (JNK1 and JNK2) can phosphorylate SIRT1 at different sites, which promotes its nuclear translocation and stability. frontiersin.org
Ubiquitination: The attachment of ubiquitin chains to SIRT1 typically targets it for proteasomal degradation, thus reducing its protein levels. nih.govijbs.com This process is mediated by E3 ubiquitin ligases and can be reversed by deubiquitinating enzymes like USP22, which stabilizes SIRT1. nih.gov
SUMOylation: Modification by the Small Ubiquitin-like Modifier (SUMO) at lysine 734 has been shown to enhance SIRT1's deacetylase activity. nih.gov
Oxidative Modifications: SIRT1 contains several cysteine residues that are susceptible to oxidative modifications, which generally inhibit its activity. jcpjournal.org S-nitrosation, the addition of a nitric oxide group to cysteine thiols, particularly within the zinc-binding domain, can inhibit SIRT1 deacetylase activity. frontiersin.orgnih.gov This provides a direct link between cellular redox status and SIRT1 function. frontiersin.org
| Modification | Effect on SIRT1 | Key Enzymes Involved | References |
| Phosphorylation | Can enhance or inhibit activity depending on the site | CK2, JNK1, JNK2, AMPK | frontiersin.org, nih.gov, nih.gov |
| Ubiquitination | Promotes proteasomal degradation, reducing stability | TRIM28, CHFR (E3 ligases); USP22 (deubiquitinase) | ijbs.com, nih.gov, nih.gov |
| SUMOylation | Enhances deacetylase activity | SUMO E3 ligases | jcpjournal.org, nih.gov |
| S-Nitrosation | Inhibits deacetylase activity | Nitric oxide synthases (indirectly) | frontiersin.org, nih.gov, nih.gov |
| Glutathionylation | Inhibits deacetylase activity | - | frontiersin.org |
Sirtuin 1 Substrate Specificity and Diverse Protein Targets
SIRT1 possesses a remarkably broad substrate specificity, enabling it to regulate a wide array of cellular processes. oup.com Its targets include both histone and a large, diverse group of non-histone proteins. frontiersin.org Substrate recognition is determined by features within the sirtuin binding cleft, the subcellular localization of SIRT1 (predominantly nuclear but also found in the cytoplasm), and the local sequence and structure of the substrate protein. mdpi.com
Histone Targets: SIRT1 can deacetylate specific lysine residues on histones, leading to changes in chromatin structure and transcriptional repression. nih.gov Key targets include lysine 16 of histone H4 (H4K16ac) and lysine 9 of histone H3 (H3K9ac). nih.gov Deacetylation of these sites is associated with a more condensed chromatin state, which generally silences gene expression in those regions. wikipedia.org
Non-Histone Targets: The majority of SIRT1's known functions are mediated through the deacetylation of non-histone proteins, particularly transcription factors and co-regulators. frontiersin.org This deacetylation can either activate or inhibit the target protein's function.
| Substrate Category | Key Substrate Examples | Function of Deacetylation by SIRT1 | References |
| Tumor Suppressors | p53 | Inhibits p53-mediated apoptosis and cell cycle arrest | frontiersin.org, nih.gov |
| Transcription Factors | FOXO family (FOXO1, FOXO3, FOXO4) | Inhibits FOXO-mediated apoptosis and cell cycle arrest | frontiersin.org, nih.gov |
| NF-κB (RelA/p65 subunit) | Represses NF-κB transcriptional activity, reducing inflammation | wikipedia.org, frontiersin.org | |
| MyoD | Inhibits skeletal muscle differentiation | uniprot.org, nih.gov | |
| Metabolic Regulators | PGC-1α | Activates PGC-1α, promoting mitochondrial biogenesis and fatty acid oxidation | nih.gov |
| SREBP-1c | Inhibits SREBP-1c activity, reducing lipogenesis | nih.gov | |
| UCP2 | Represses UCP2, enhancing glucose-stimulated insulin (B600854) secretion | nih.gov | |
| DNA Repair Proteins | PARP1 | Activity is linked to NAD+ competition; SIRT1 involved in DNA repair | wikipedia.org |
| Clock Proteins | BMAL1, PER2 | Regulates circadian rhythm by deacetylating core clock components | uniprot.org, mdpi.com |
Through this extensive network of targets, SIRT1 orchestrates complex cellular programs, including stress resistance, metabolic adaptation, inflammation control, DNA repair, and circadian rhythms. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net
Deacetylation of Histone Proteins (e.g., H1, H3, H4)
SIRT1 is a key regulator of chromatin structure and gene expression through its deacetylation of histone proteins. nih.gov By removing acetyl groups from specific lysine residues on histones, SIRT1 promotes a more condensed chromatin state, generally leading to transcriptional repression.
Research has demonstrated that SIRT1 targets several key histone sites:
Histone H1: SIRT1 interacts with and deacetylates histone H1 at lysine 26 (H1K26). nih.govnih.govplos.org This deacetylation is associated with the formation of facultative heterochromatin, a reversible form of condensed chromatin that silences gene expression. nih.gov The depletion of SIRT1 leads to hyperacetylation of H1K26. plos.org
Histone H3: SIRT1 deacetylates multiple lysine residues on histone H3, including H3K9 and H3K14. nih.govnih.govfrontiersin.org Deacetylation of H3K9 is a well-established marker of transcriptionally silent chromatin. aacrjournals.orgnih.gov Reduced SIRT1 expression results in hyperacetylation of H3K9. nih.gov
Histone H4: A primary target of SIRT1 is histone H4, specifically at lysine 16 (H4K16). nih.govnih.govoatext.com Deacetylation of H4K16 is crucial for chromatin silencing. aacrjournals.org In human cells, a decrease in SIRT1 levels leads to hyperacetylation of H4K16. nih.gov In some contexts, SIRT1 has also been shown to deacetylate H4K6 and H4K12. frontiersin.org
| Histone Protein | Specific Lysine Residue(s) Deacetylated by SIRT1 | Functional Consequence of Deacetylation |
|---|---|---|
| Histone H1 | K26 nih.govnih.govplos.org | Promotes formation of facultative heterochromatin, leading to gene silencing. nih.gov |
| Histone H3 | K9, K14 nih.govnih.govfrontiersin.org | Contributes to transcriptionally silent chromatin. aacrjournals.orgnih.gov |
| Histone H4 | K16, K6, K12 nih.govnih.govfrontiersin.orgoatext.com | Crucial for chromatin silencing. aacrjournals.org |
Deacetylation of Non-Histone Proteins
Beyond its role in chromatin modification, SIRT1 deacetylates a vast and diverse array of non-histone proteins, thereby regulating their functions in various cellular pathways.
SIRT1 modulates the activity of several key transcription factors involved in critical cellular processes.
p53: The tumor suppressor protein p53 is a well-established target of SIRT1. nih.govnih.govresearchgate.net SIRT1 deacetylates p53 at lysine 382 (in humans), a modification that generally inhibits p53's transcriptional activity and promotes its degradation. researchgate.nettandfonline.com This deacetylation can suppress p53-dependent apoptosis in response to certain cellular stresses. nih.govresearchgate.net However, in other contexts, SIRT1-mediated deacetylation can redirect p53 to the mitochondria, promoting transcription-independent apoptosis. nih.gov
NF-κB: SIRT1 negatively regulates the inflammatory response by deacetylating the RelA/p65 subunit of the NF-κB transcription factor at lysine 310. plos.orgphysiology.orgembopress.org This deacetylation inhibits NF-κB's transcriptional activity, thereby suppressing the expression of pro-inflammatory genes. plos.orgnih.gov
PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and metabolism. researchgate.netnih.gov SIRT1 deacetylates and activates PGC-1α, leading to an increase in the transcription of genes involved in mitochondrial fatty acid oxidation. cdnsciencepub.comembopress.org This interaction is crucial for adapting to metabolic stress. cdnsciencepub.com
FOXL2: While direct deacetylation of FOXL2 by SIRT1 is less extensively documented in the provided search results, the broader family of Forkhead box (FOXO) transcription factors are known SIRT1 targets. For instance, SIRT1 deacetylates FOXO3a, which modulates its activity towards genes involved in cell cycle arrest and stress resistance while inhibiting its pro-apoptotic functions. researchgate.net
SREBP: Sterol regulatory element-binding protein 1c (SREBP-1c), a key activator of lipogenesis, is a direct target of SIRT1. nih.govnih.govamywalkerlab.com SIRT1 deacetylates SREBP-1c at lysines 289 and 309, which decreases its stability and inhibits its transcriptional activity on lipogenic genes. nih.govresearchgate.net This regulation is important in the metabolic response to fasting. nih.gov
SIRT1 plays a role in maintaining genomic stability through the deacetylation of DNA repair proteins.
NBS1: The Nijmegen breakage syndrome 1 (NBS1) protein is a component of the MRE11-RAD50-NBS1 (MRN) complex, a key sensor of DNA double-strand breaks. Deacetylation of NBS1 by SIRT1 is required for its phosphorylation by ATM and the subsequent recruitment of other DNA repair factors to sites of damage. plos.org
WRN: While the direct deacetylation of Werner syndrome protein (WRN) by SIRT1 is not explicitly detailed in the provided results, SIRT1's general involvement in the DNA damage response suggests potential interactions with various repair proteins.
Ku70: Ku70 is a protein involved in the non-homologous end-joining (NHEJ) pathway of DNA repair. SIRT1 has been reported to deacetylate Ku70, although the specific functional consequences are a subject of ongoing research. nih.govnih.gov
SIRT1 is a central hub in the regulation of cellular metabolism, acting on key metabolic enzymes and signaling proteins.
PTP1B: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling. While direct deacetylation is a primary mechanism for many SIRT1 substrates, the interaction with PTP1B appears more complex and may involve indirect regulation.
LKB1: Liver kinase B1 (LKB1) is a major upstream kinase of AMP-activated protein kinase (AMPK). ahajournals.org SIRT1 deacetylates LKB1, which enhances its kinase activity and promotes its localization to the cytoplasm. nih.govuniprot.org This activation of LKB1 leads to the subsequent phosphorylation and activation of AMPK. nih.govresearchgate.net Deacetylation of LKB1 at lysine 48 is particularly important for this process. uniprot.org
AMPK: AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism. nih.govphysiology.org The relationship between SIRT1 and AMPK is bidirectional. SIRT1 can activate AMPK through the deacetylation of LKB1. nih.govimrpress.com Conversely, AMPK can activate SIRT1 by increasing cellular NAD+ levels. nih.govimrpress.com
SIRT1's regulatory reach extends to other proteins involved in diverse cellular functions.
β-catenin: β-catenin is a key component of the Wnt signaling pathway, which is crucial for development and cell proliferation. SIRT1 deacetylates β-catenin, which can have opposing effects depending on the cell type. plos.orgnih.gov In some cancer cells and mesenchymal stem cells, deacetylation promotes β-catenin's nuclear accumulation and transcriptional activity. plos.orgnih.govembopress.org In other contexts, it can lead to its cytoplasmic localization. plos.org
eIF5A: While direct deacetylation of eukaryotic translation initiation factor 5A (eIF5A) by SIRT1 is not extensively detailed, SIRT1's broad substrate scope suggests potential involvement in regulating various aspects of protein synthesis and function.
| Category | Protein | Key Lysine Site(s) (if identified) | Functional Consequence of Deacetylation by SIRT1 |
|---|---|---|---|
| Transcription Factors | p53 | K382 (human) researchgate.nettandfonline.com | Inhibits transcriptional activity, promotes degradation, modulates apoptosis. nih.govresearchgate.net |
| NF-κB (RelA/p65) | K310 plos.orgphysiology.orgembopress.org | Inhibits transcriptional activity, suppresses inflammation. plos.orgnih.gov | |
| PGC-1α | - | Activates and increases transcription of mitochondrial genes. cdnsciencepub.comembopress.org | |
| FOXO3a | - | Modulates activity towards cell cycle arrest and stress resistance genes. researchgate.net | |
| SREBP-1c | K289, K309 nih.govresearchgate.net | Decreases stability and inhibits lipogenic gene transcription. nih.govnih.gov | |
| DNA Repair Proteins | NBS1 | - | Required for its phosphorylation and recruitment of repair factors. plos.org |
| Ku70 | - | Implicated in DNA repair regulation. nih.govnih.gov | |
| Metabolic Regulators | LKB1 | K48 uniprot.org | Increases kinase activity and activates AMPK. nih.govresearchgate.net |
| AMPK | - | Part of a bidirectional activation loop with SIRT1. nih.govimrpress.com | |
| Other Regulatory Proteins | β-catenin | - | Modulates nuclear localization and transcriptional activity. plos.orgnih.govembopress.org |
Cellular and Molecular Pathways Regulated by Sirtuin 1 Modulation
Gene Expression Regulation and Epigenetic Mechanisms
SIRT1, a class III histone deacetylase (HDAC), plays a pivotal role in transcriptional regulation through the deacetylation of both histone and non-histone proteins. imrpress.comfrontiersin.orgpreprints.org This activity is dependent on the availability of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), positioning SIRT1 as a sensor of the cell's metabolic state. mdpi.com
Histone Deacetylation: SIRT1 directly influences chromatin structure and gene accessibility by removing acetyl groups from specific lysine (B10760008) residues on histones. frontiersin.orgatlasgeneticsoncology.org Key targets include H4K16, H3K9, H3K14, and H1K26. frontiersin.orgnih.gov Deacetylation of these sites, particularly H4K16 and H3K9, is associated with chromatin condensation and transcriptional repression, effectively silencing gene expression. frontiersin.orgnih.govplos.org This mechanism is crucial for maintaining genomic stability and regulating gene expression in response to various cellular signals. atlasgeneticsoncology.orgnih.gov
Non-Histone Protein Deacetylation: Beyond histones, SIRT1 targets a wide array of transcription factors and other proteins involved in gene regulation. imrpress.comfrontiersin.org By deacetylating these proteins, SIRT1 can either activate or repress their function, leading to widespread changes in gene expression. Notable non-histone targets include:
p53: Deacetylation of p53 by SIRT1 inhibits its transcriptional activity, thereby suppressing apoptosis and cellular senescence. imrpress.comembopress.orgplos.org
FOXO (Forkhead box O): SIRT1-mediated deacetylation can activate FOXO transcription factors, which in turn regulate genes involved in stress resistance, metabolism, and cell cycle arrest. mdpi.comresearchgate.net
NF-κB (Nuclear Factor-kappa B): SIRT1 can deacetylate the RelA/p65 subunit of NF-κB, leading to the inhibition of its transcriptional activity and a subsequent decrease in the expression of pro-inflammatory and pro-survival genes. embopress.orgnih.gov
Interaction with other Epigenetic Modifiers: SIRT1's regulatory role extends to its interaction with other epigenetic machinery. It has been shown to recruit DNA methyltransferases (DNMTs), such as DNMT1 and DNMT3B, to specific gene promoters, leading to DNA methylation and gene silencing. atlasgeneticsoncology.orgmdpi.comtandfonline.com SIRT1 can also interact with histone methyltransferases like SUV39H1, promoting histone methylation and the formation of heterochromatin. atlasgeneticsoncology.orgnih.govplos.org This interplay between deacetylation, DNA methylation, and histone methylation allows for a multi-layered epigenetic control of gene expression.
Table 1: Key Epigenetic and Transcriptional Targets of SIRT1
| Target Type | Specific Target | Consequence of Deacetylation |
|---|---|---|
| Histone | H4K16, H3K9, H3K14, H1K26 | Transcriptional repression, chromatin condensation frontiersin.orgnih.gov |
| Transcription Factor | p53 | Inhibition of transcriptional activity, suppression of apoptosis imrpress.comembopress.orgplos.org |
| Transcription Factor | FOXO family | Activation, regulation of stress resistance and metabolism mdpi.comresearchgate.net |
| Transcription Factor | NF-κB (RelA/p65) | Inhibition of transcriptional activity, reduced inflammation embopress.orgnih.gov |
| Epigenetic Modifier | DNMT1, DNMT3B | Recruitment to promoters, DNA methylation, gene silencing atlasgeneticsoncology.orgmdpi.comtandfonline.com |
| Epigenetic Modifier | SUV39H1 | Increased activity, promotion of heterochromatin formation atlasgeneticsoncology.orgnih.govplos.org |
Cellular Stress Response Pathways
SIRT1 is a critical mediator of cellular responses to a variety of stressors, orchestrating pathways that promote cell survival and maintain homeostasis.
SIRT1 plays a crucial role in protecting cells from oxidative damage by modulating the activity of key transcription factors and promoting the expression of antioxidant enzymes. mdpi.comnih.gov An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them leads to oxidative stress, which can damage lipids, proteins, and DNA. frontiersin.org
SIRT1 enhances the cellular antioxidant defense system through several mechanisms:
FOXO Protein Activation: SIRT1 deacetylates and activates members of the FOXO family of transcription factors, such as FOXO1, FOXO3a, and FOXO4. mdpi.complos.orgaging-us.com Activated FOXO proteins then translocate to the nucleus and induce the expression of genes encoding antioxidant enzymes, including manganese superoxide (B77818) dismutase (MnSOD) and catalase. mdpi.comfrontiersin.org This pathway is essential for mitigating oxidative stress and preventing apoptosis. mdpi.complos.org
PGC-1α Regulation: SIRT1 deacetylates and activates PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator-1 alpha), a master regulator of mitochondrial biogenesis. frontiersin.org This leads to an increase in the number and function of mitochondria, which can improve cellular respiration and reduce ROS production. PGC-1α also upregulates the expression of antioxidant genes like glutathione (B108866) peroxidase. aging-us.com
NRF2 Modulation: SIRT1 has been shown to interact with and regulate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. tandfonline.com NRF2 is a key transcription factor that controls the expression of a wide range of antioxidant and detoxification genes. tandfonline.com While some studies suggest SIRT1 activation promotes NRF2-mediated transcription of antioxidant genes like SOD and heme oxygenase-1 (HO-1), others indicate that SIRT1-mediated deacetylation might terminate the transcription of these genes, suggesting a complex regulatory role. tandfonline.comnih.govspandidos-publications.com
NF-κB Inhibition: By deacetylating and inactivating the p65 subunit of NF-κB, SIRT1 can suppress the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide and other reactive nitrogen species. aging-us.com
Table 2: SIRT1's Role in Oxidative Stress Response
| Regulated Factor | Effect of SIRT1 | Downstream Effect |
|---|---|---|
| FOXO transcription factors | Deacetylation and activation | Increased expression of MnSOD and catalase mdpi.comfrontiersin.org |
| PGC-1α | Deacetylation and activation | Enhanced mitochondrial biogenesis, increased expression of antioxidant enzymes frontiersin.orgaging-us.com |
| NRF2 | Modulation of activity | Regulation of antioxidant and detoxification gene expression tandfonline.comspandidos-publications.com |
| NF-κB | Deacetylation and inhibition | Decreased production of reactive nitrogen species aging-us.com |
SIRT1 is a key player in the DNA damage response (DDR), a complex network of pathways that detects and repairs DNA lesions to maintain genomic integrity. nih.govahajournals.org Its involvement spans both the direct deacetylation of DNA repair proteins and the modulation of chromatin structure at sites of damage. nih.gov
Upon DNA damage, such as double-strand breaks (DSBs), SIRT1 is recruited to the damaged sites. elifesciences.org Its activity is crucial for the efficient functioning of multiple DNA repair pathways:
Non-Homologous End Joining (NHEJ): SIRT1 deacetylates and activates Ku70, a critical protein in the NHEJ pathway, which is a major mechanism for repairing DSBs in mammalian cells. nih.govbmbreports.org This deacetylation is important for inhibiting stress-induced apoptosis. bmbreports.org
Homologous Recombination (HR): SIRT1 is involved in HR, another major DSB repair pathway. It deacetylates several proteins involved in this process, including NBS1 (Nijmegen breakage syndrome 1) and XPA. ahajournals.orgelifesciences.org Deacetylation of NBS1 by SIRT1 is a prerequisite for its subsequent phosphorylation by ATM (ataxia-telangiectasia mutated) kinase, a key signaling event in the DDR. nih.govahajournals.org
Chromatin Remodeling: SIRT1's histone deacetylase activity contributes to chromatin remodeling at DNA damage sites, which can facilitate the access of repair proteins to the DNA lesion. nih.gov In response to DNA damage, SIRT1 can be redistributed on chromatin, leading to transcriptional changes. mdpi.com
Interaction with DDR Mediators: SIRT1 interacts with and regulates key DDR proteins. For instance, in response to DSBs, the ATM kinase is activated and can, in turn, activate SIRT1. researchgate.net SIRT1 also works in synergy with another sirtuin, SIRT6, to recognize DNA breaks and potentiate the DDR. elifesciences.org
Table 3: SIRT1's Targets in the DNA Damage Response
| Target Protein | Repair Pathway | Effect of SIRT1 Deacetylation |
|---|---|---|
| Ku70 | Non-Homologous End Joining (NHEJ) | Activation, inhibition of apoptosis nih.govbmbreports.org |
| NBS1 | Homologous Recombination (HR) | Activation, prerequisite for ATM phosphorylation nih.govahajournals.org |
| XPA | Nucleotide Excision Repair (NER) | Regulation of NER elifesciences.org |
| WRN | Base Excision Repair (BER), HR, NHEJ | Facilitates interaction with other repair proteins nih.gov |
Oxidative Stress Response and Antioxidant Defense Mechanisms
Metabolic Homeostasis and Energy Sensing
SIRT1 is a central regulator of metabolic homeostasis, acting as a crucial energy sensor that links the cell's metabolic status to the regulation of gene expression. ijbs.comnih.govfrontiersin.org Its NAD+-dependent activity allows it to respond to changes in the cellular energy state, such as those induced by calorie restriction or fasting. imrpress.commdpi.com
SIRT1 orchestrates metabolic adaptations in various tissues:
Liver: In the liver, SIRT1 plays a key role in both glucose and lipid metabolism. ijbs.com During fasting, SIRT1 deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation. ijbs.commdpi.com This leads to increased energy production from fats and helps maintain glucose homeostasis. ijbs.com SIRT1 also deacetylates and activates PPARα, further stimulating fatty acid oxidation. imrpress.commdpi.com
Adipose Tissue: In fat cells, SIRT1 promotes the mobilization of fat stores and is involved in the browning of white adipose tissue, a process that increases energy expenditure. nih.gov
Pancreas: SIRT1 influences insulin (B600854) secretion from pancreatic β-cells, helping to regulate blood glucose levels. ijbs.com
Muscle: In skeletal muscle, the interplay between SIRT1 and AMP-activated protein kinase (AMPK) is critical for energy metabolism. consensus.app
The SIRT1-AMPK-PGC-1α Pathway: SIRT1 and AMPK, another key energy sensor, work in a coordinated fashion to regulate energy balance. mdpi.comconsensus.app When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and can, in turn, increase NAD+ levels, thereby activating SIRT1. mdpi.comfoodandnutritionresearch.net Both AMPK and SIRT1 can then activate PGC-1α through phosphorylation and deacetylation, respectively. foodandnutritionresearch.netpnas.org This signaling cascade is a central hub for controlling mitochondrial function and energy expenditure. consensus.app
Table 4: Key Metabolic Targets of SIRT1
| Target Protein | Metabolic Process | Effect of SIRT1 Deacetylation |
|---|---|---|
| PGC-1α | Mitochondrial biogenesis, fatty acid oxidation, gluconeogenesis | Activation ijbs.commdpi.com |
| PPARα | Fatty acid oxidation | Activation imrpress.commdpi.com |
| FOXO1 | Gluconeogenesis, insulin signaling | Regulation mdpi.com |
| TORC2 | Gluconeogenesis | Inhibition ijbs.com |
Cellular Lifecycle Regulation
SIRT1 plays a dual role in determining cell fate, capable of both promoting cell survival and sensitizing cells to apoptosis depending on the cellular context and the nature of the stress signal. embopress.orgnih.gov
SIRT1's influence on apoptosis is primarily mediated through the deacetylation of key proteins involved in cell death pathways.
Pro-Survival Functions:
p53 Deacetylation: One of the most well-characterized functions of SIRT1 is its ability to deacetylate the tumor suppressor protein p53. embopress.orgplos.org Acetylation of p53 is a critical step for its activation in response to cellular stress, leading to cell cycle arrest and apoptosis. researchgate.net By deacetylating p53 at lysine 382, SIRT1 inhibits its transcriptional activity, thereby preventing the expression of pro-apoptotic target genes like Bax and PUMA and promoting cell survival. embopress.orgplos.orgnih.gov
FOXO Deacetylation: SIRT1 can also deacetylate FOXO transcription factors. researchgate.net While FOXO proteins can induce apoptosis, SIRT1-mediated deacetylation appears to shift their activity towards promoting stress resistance and cell cycle arrest, while inhibiting their pro-apoptotic functions. researchgate.net
Ku70 Deacetylation: SIRT1 deacetylates the DNA repair protein Ku70, which has been shown to inhibit Bax-induced apoptosis. embopress.orgbmbreports.org
Pro-Apoptotic Functions:
NF-κB Inhibition: In contrast to its effects on p53, SIRT1's inhibition of the NF-κB pathway can sensitize cells to apoptosis. embopress.orgnih.gov NF-κB is a key transcription factor that promotes the expression of anti-apoptotic genes, such as cIAP-2. embopress.orgnih.gov By deacetylating and inhibiting the RelA/p65 subunit of NF-κB, SIRT1 can reduce the expression of these survival genes, making cells more susceptible to apoptosis induced by stimuli like TNFα (tumor necrosis factor-alpha). embopress.orgnih.govresearchgate.net
This paradoxical role highlights SIRT1 as a critical switch that fine-tunes the cellular response to different signals, balancing life and death decisions. embopress.org
Table 5: SIRT1's Dual Role in Apoptosis Regulation
| Target Protein | Effect of SIRT1 Deacetylation | Cellular Outcome |
|---|---|---|
| p53 | Inhibition of transcriptional activity | Cell survival, protection from p53-mediated apoptosis embopress.orgplos.orgnih.gov |
| FOXO proteins | Inhibition of pro-apoptotic function | Cell survival, stress resistance researchgate.net |
| Ku70 | Activation | Inhibition of Bax-induced apoptosis embopress.orgbmbreports.org |
| NF-κB (RelA/p65) | Inhibition of transcriptional activity | Sensitization to TNFα-induced apoptosis embopress.orgnih.govresearchgate.net |
Cell Cycle Progression
SIRT1 plays a multifaceted role in the regulation of cell cycle progression, primarily through its ability to deacetylate key proteins involved in cell cycle control. This function allows SIRT1 to act as a crucial node in the cellular decision-making process between proliferation, growth arrest, and apoptosis in response to various cellular stresses. nih.gov
One of the most well-characterized mechanisms by which SIRT1 influences the cell cycle is through its interaction with the tumor suppressor protein p53. nih.gov In response to genotoxic stress, p53 is acetylated, which enhances its stability and transcriptional activity, leading to the expression of target genes that can induce cell cycle arrest or apoptosis. researchgate.net SIRT1 can deacetylate p53 at specific lysine residues, thereby inhibiting its transcriptional activity and suppressing p53-dependent cell cycle arrest and apoptosis. nih.govresearchgate.netdovepress.com This action allows for the continuation of the cell cycle or promotes cell survival under certain stress conditions.
Furthermore, SIRT1's influence extends to other key regulators of the cell cycle. For instance, SIRT1 can deacetylate the transcription factor E2F1. researchgate.net Acetylation of E2F1 enhances its pro-apoptotic activity; by deacetylating it, SIRT1 prevents the activation of E2F1's pro-apoptotic target genes, which include p53 and p73. researchgate.net
SIRT1 also interacts with and deacetylates Forkhead box O (FOXO) transcription factors, such as FOXO3a. researchgate.netnih.gov While SIRT1-mediated deacetylation of FOXO3a promotes its activity on genes involved in cell cycle arrest and stress resistance, it concurrently inhibits FOXO3a's ability to induce apoptosis. researchgate.net This differential regulation highlights SIRT1's capacity to fine-tune cellular responses to stress, favoring survival and maintenance over cell death.
The expression of cyclin-dependent kinase inhibitors, such as p21 (CDKN1A), is also under the regulatory control of SIRT1. dovepress.com p21 is a primary target of p53 and a potent inhibitor of cell cycle progression. tandfonline.com By deacetylating and inactivating p53, SIRT1 can reduce the expression of p21, thereby facilitating cell cycle progression. dovepress.com Conversely, inhibition of SIRT1 has been shown to increase p53 acetylation and subsequent p21 induction, leading to cell cycle arrest. tandfonline.com For example, the SIRT1 inhibitor MHY2245 has been observed to induce G2/M phase cell cycle arrest in colorectal cancer cells by downregulating cyclin B1, Cdc2, and Cdc25c. mdpi.com
| Target Protein | Effect of SIRT1 Deacetylation | Consequence for Cell Cycle |
| p53 | Inhibition of transcriptional activity | Suppression of cell cycle arrest and apoptosis nih.govresearchgate.netdovepress.com |
| E2F1 | Prevention of pro-apoptotic gene activation | Inhibition of apoptosis researchgate.net |
| FOXO3a | Promotion of cell cycle arrest and stress resistance genes; inhibition of pro-apoptotic genes | Fine-tuning of cellular stress response, favoring survival researchgate.net |
| p21 (indirect) | Decreased expression via p53 inactivation | Facilitation of cell cycle progression dovepress.com |
Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in aging and tumor suppression. SIRT1 is a key regulator of this process, generally acting to delay or prevent the onset of senescence. nih.govkoreascience.kr
A primary mechanism through which SIRT1 suppresses senescence is by maintaining genomic integrity. nih.govkoreascience.kr It contributes to the stability of chromatin and is involved in DNA damage repair processes. nih.gov For instance, upon DNA damage, SIRT1 can interact with various DNA repair factors to facilitate their function. mdpi.com
The p53 pathway is also a critical mediator of SIRT1's effects on senescence. nih.gov By deacetylating and inactivating p53, SIRT1 can suppress stress-induced premature senescence. nih.govfrontiersin.org This is further supported by the observation that metformin, a drug known to influence SIRT1 activity, can modulate p53 acetylation to balance senescence and apoptosis. frontiersin.orgfrontiersin.org SIRT1 also targets other key proteins in the senescence pathway, including the cyclin-dependent kinase inhibitors p21 and p16. frontiersin.orgfrontiersin.org
Another important aspect of senescence is the senescence-associated secretory phenotype (SASP), which involves the secretion of a host of pro-inflammatory cytokines, chemokines, and growth factors by senescent cells. plos.orgnih.govplos.org These factors can have profound effects on the surrounding tissue microenvironment, contributing to age-related inflammation and pathologies. plos.orgnih.govresearchgate.net Research has shown that SIRT1 expression is often decreased in senescent cells, while the expression of SASP components is reciprocally increased. plos.orgnih.govplos.org SIRT1 negatively regulates the expression of SASP factors, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), at the transcriptional level. plos.orgnih.govplos.org It achieves this by binding to the promoter regions of these genes and deacetylating histones, specifically H3K9 and H4K16, leading to gene silencing. plos.orgnih.gov During senescence, SIRT1 dissociates from these promoters, leading to increased histone acetylation and subsequent expression of SASP components. plos.orgnih.gov Depletion of SIRT1 has been shown to accelerate and enhance the expression of these pro-inflammatory factors. plos.orgnih.gov
| Factor | Role of SIRT1 | Mechanism |
| p53 | Suppression of senescence | Deacetylation and inactivation of p53, preventing the induction of senescence-related genes. nih.govfrontiersin.org |
| p21/p16 | Suppression of senescence | Indirectly regulated through p53 and other pathways to prevent cell cycle arrest. frontiersin.orgfrontiersin.org |
| SASP (e.g., IL-6, IL-8) | Negative regulation of expression | Binds to promoter regions of SASP genes and deacetylates histones to repress transcription. plos.orgnih.govplos.org |
| Genomic Stability | Maintenance | Participation in DNA damage repair and chromatin stabilization. nih.govkoreascience.krmdpi.com |
Autophagy Modulation
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, crucial for maintaining cellular homeostasis. SIRT1 is a key positive regulator of autophagy, influencing multiple stages of the process from initiation to maturation and degradation. frontiersin.orgnih.gov
SIRT1's role in autophagy is tightly linked to the cell's nutrient status. Under conditions of nutrient starvation or caloric restriction, SIRT1 is activated and promotes autophagy to provide the cell with essential building blocks for survival. frontiersin.orgnih.gov One of the direct mechanisms of SIRT1-mediated autophagy induction is the deacetylation of essential autophagy-related (Atg) proteins. nih.govnih.gov SIRT1 can form a complex with and deacetylate Atg5, Atg7, and Atg8 (LC3). nih.govnih.gov The deacetylation of these proteins is critical for the formation and elongation of the autophagosome. frontiersin.orgnih.gov For instance, under nutrient-rich conditions, Atg5, Atg7, and Atg12 are acetylated, which inhibits the formation of the Atg12-Atg5-Atg16L1 complex required for autophagosome elongation. frontiersin.org Upon starvation, SIRT1 deacetylates these proteins, facilitating the formation of this complex. frontiersin.org
SIRT1 also regulates autophagy indirectly through the deacetylation of transcription factors that control the expression of autophagy-related genes. The Forkhead box O (FOXO) family of transcription factors, particularly FOXO1 and FOXO3, are important targets. nih.govnih.gov SIRT1-mediated deacetylation of FOXO1 is necessary for the expression of Rab7, a small GTPase that facilitates the fusion of autophagosomes with lysosomes. frontiersin.org Deacetylation of FOXO3 by SIRT1 leads to the activation of its transcriptional activity and the subsequent induction of autophagy, in part through the expression of Bnip3. researchgate.net
Furthermore, SIRT1 can modulate autophagy through its influence on major nutrient-sensing pathways, including the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways. frontiersin.orgspandidos-publications.com SIRT1 activation can lead to the activation of AMPK, which in turn can induce autophagy by inhibiting mTORC1. frontiersin.orgspandidos-publications.com For example, in hypoxic cardiomyocytes, SIRT1 has been shown to promote autophagy by activating AMPK. spandidos-publications.com
The interplay between SIRT1 and autophagy is bidirectional, as autophagy can also regulate SIRT1 levels. Under certain conditions, such as senescence, SIRT1 can be targeted for degradation by nuclear autophagy. frontiersin.org
| Stage of Autophagy | SIRT1 Target | Mechanism of Regulation |
| Initiation/Elongation | Atg5, Atg7, Atg12 | Direct deacetylation, promoting the formation of the Atg12-Atg5-Atg16L1 complex. frontiersin.orgnih.gov |
| Elongation/Maturation | LC3 (Atg8) | Direct deacetylation of nuclear LC3, facilitating its export to the cytoplasm for lipidation. frontiersin.orgresearchgate.net |
| Gene Expression | FOXO1, FOXO3 | Deacetylation and activation, leading to the transcription of autophagy-related genes like Rab7 and Bnip3. frontiersin.orgnih.govresearchgate.net |
| Upstream Signaling | AMPK/mTOR | Activation of AMPK, which inhibits mTORC1 and induces autophagy. frontiersin.orgspandidos-publications.com |
Mitochondrial Function and Biogenesis
SIRT1 is a pivotal regulator of mitochondrial function and biogenesis, processes that are essential for cellular energy homeostasis and adaptation to metabolic demands. nih.govmdpi.com
The most well-documented mechanism by which SIRT1 influences mitochondrial biogenesis is through its interaction with the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.govmdpi.comspandidos-publications.com PGC-1α is a master regulator of mitochondrial biogenesis, and its activity is modulated by post-translational modifications, including acetylation. plos.org SIRT1 deacetylates PGC-1α, which is generally thought to enhance its activity and promote the transcription of genes involved in mitochondrial biogenesis and function. nih.govmdpi.com This SIRT1-PGC-1α axis is particularly important in response to stimuli such as caloric restriction and exercise, which are known to increase mitochondrial biogenesis. nih.gov
However, it is important to note that the role of SIRT1 in PGC-1α-mediated mitochondrial biogenesis has been a subject of some debate, with some studies suggesting that SIRT1 may inhibit PGC-1α activity. plos.org Despite this controversy, a substantial body of evidence supports a positive regulatory role for SIRT1 in mitochondrial biogenesis in various tissues and contexts. nih.govmdpi.comspandidos-publications.com For instance, in hippocampal neurons following status epilepticus, increased SIRT1 expression leads to the deacetylation of PGC-1α and subsequent induction of mitochondrial biogenesis, which acts as a neuroprotective mechanism. mdpi.com
SIRT1's influence on mitochondria extends beyond biogenesis. It also plays a role in maintaining mitochondrial quality control through the regulation of mitophagy, the selective autophagic removal of damaged mitochondria. nih.gov By ensuring the efficient removal of dysfunctional mitochondria, SIRT1 helps to maintain a healthy mitochondrial population.
Furthermore, SIRT1 can impact mitochondrial function by regulating the expression of various mitochondrial proteins and by influencing mitochondrial dynamics (fusion and fission). spandidos-publications.com For example, SIRT1 has been shown to regulate the activity of SIRT3, another sirtuin located in the mitochondria, through PGC-1α. spandidos-publications.com SIRT3, in turn, can deacetylate and activate numerous mitochondrial enzymes, thereby enhancing mitochondrial function.
| Process | Key SIRT1 Target/Partner | Mechanism and Outcome |
| Mitochondrial Biogenesis | PGC-1α | Deacetylation of PGC-1α, leading to increased transcription of genes for mitochondrial proteins. nih.govmdpi.comspandidos-publications.com |
| Mitochondrial Quality Control | Mitophagy pathways | Promotion of mitophagy to remove damaged mitochondria. nih.gov |
| Mitochondrial Function | SIRT3 | Indirect regulation of SIRT3 activity via PGC-1α, leading to enhanced mitochondrial enzyme activity. spandidos-publications.com |
| Energy Homeostasis | ATP Production | Increased mitochondrial DNA content and cellular ATP levels. spandidos-publications.com |
Inflammatory Response Pathways
SIRT1 is a potent negative regulator of inflammation, and its anti-inflammatory effects are mediated through the modulation of several key inflammatory signaling pathways. frontiersin.orgplos.orgnih.gov
A central mechanism of SIRT1's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.complos.orgnih.gov NF-κB is a master transcription factor that controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.com SIRT1 directly interacts with and deacetylates the p65/RelA subunit of NF-κB at lysine 310. mdpi.complos.orgmedsci.org This deacetylation event inhibits the transcriptional activity of NF-κB, thereby suppressing the expression of its pro-inflammatory target genes. mdpi.comfrontiersin.orgmedsci.org This leads to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). medsci.orgfrontiersin.orgijbs.com
The activation of SIRT1 by compounds like resveratrol (B1683913) has been shown to alleviate liver inflammation by promoting the deacetylation of NF-κB p65 and inhibiting the NLRP3 inflammasome pathway in macrophages. medsci.org Conversely, inhibition of SIRT1 can exacerbate inflammation. medsci.org
Beyond direct deacetylation of p65, SIRT1 can also influence NF-κB signaling by promoting the association of the p65/p50 heterodimer with its inhibitor, IκB-α, which facilitates the transport of the NF-κB complex out of the nucleus and back to the cytoplasm, thus inactivating it. mdpi.com
SIRT1 also modulates other inflammatory pathways. It can influence the activity of activator protein-1 (AP-1) and p38 mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgfrontiersin.org Additionally, SIRT1 can regulate inflammation through its effects on metabolic pathways. For example, by modulating glycolysis and bile acid metabolism, SIRT1 can alleviate allergic airway and intestinal inflammation. frontiersin.org
The anti-inflammatory properties of SIRT1 are not limited to its direct effects on immune cells. By suppressing the senescence-associated secretory phenotype (SASP), as discussed in section 3.4.3, SIRT1 can reduce the chronic low-grade inflammation associated with aging. plos.orgnih.govplos.org
| Pathway/Target | Effect of SIRT1 Modulation | Outcome |
| NF-κB (p65/RelA) | Deacetylation at lysine 310 | Inhibition of transcriptional activity, reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). mdpi.comfrontiersin.orgplos.orgmedsci.org |
| NLRP3 Inflammasome | Inhibition | Downregulation of the NF-κB/NLRP3 pathway, reducing secretion of inflammatory cytokines. medsci.org |
| AP-1 and p38 MAPK | Modulation | Contribution to the overall anti-inflammatory effect. frontiersin.orgfrontiersin.org |
| SASP | Suppression | Reduced chronic inflammation associated with cellular senescence. plos.orgnih.govplos.org |
Investigational Biological Effects of Sirtuin Modulator 1 in Pre Clinical and in Vitro Models
Metabolic System Studies
SIRT1 plays a central role in orchestrating metabolic responses in key tissues such as the liver, pancreas, adipose tissue, and skeletal muscle. openaccessjournals.comijbs.com It functions as a cellular energy sensor, responding to changes in intracellular NAD+ levels, which reflect the cell's energy status. nih.govphysiology.org By deacetylating a variety of target proteins, SIRT1 modulates critical pathways in glucose and lipid metabolism, energy balance, and the cellular response to nutrient availability. nih.govfrontiersin.org
Modulation of SIRT1 has demonstrated significant effects on glucose metabolism and insulin (B600854) action in various experimental models. e-dmj.orgnih.gov SIRT1 activation is generally associated with improved glucose control and enhanced insulin sensitivity through multiple mechanisms. frontiersin.orgnih.gov
In pancreatic β-cells, SIRT1 positively regulates insulin secretion in response to glucose. e-dmj.orgnih.gov It achieves this, in part, by repressing the uncoupling protein 2 (UCP2), which leads to increased ATP production and subsequently, insulin release. oup.com SIRT1 also protects these cells from oxidative stress and inflammation-induced damage. e-dmj.orgnih.gov
In peripheral tissues like the liver, skeletal muscle, and adipose tissue, SIRT1 enhances insulin sensitivity. nih.gov It can deacetylate and inhibit protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin receptor, thereby amplifying insulin signaling. frontiersin.org In animal models of insulin resistance, SIRT1 activators have been shown to improve glucose homeostasis. e-dmj.orgnih.gov Overexpression of SIRT1 in skeletal muscle can abrogate the rise in PTP1B levels seen in insulin-resistant obese mice, restoring insulin-stimulated signaling. frontiersin.org Furthermore, SIRT1 activation suppresses inflammatory pathways, such as those mediated by NF-κB, which are known to contribute to insulin resistance. nih.govtermedia.pl
Table 1: Effects of SIRT1 Modulation on Glucose Homeostasis and Insulin Sensitivity
| Model System | SIRT1 Modulation | Key Findings | Reference(s) |
|---|---|---|---|
| Animal Models (Insulin Resistance) | Activation (e.g., Resveratrol) | Beneficial effects on glucose homeostasis and insulin sensitivity. | e-dmj.orgnih.gov |
| Pancreatic β-cells (In Vitro/Animal) | Activation/Overexpression | Positively regulates insulin secretion; protects cells from oxidative stress. | e-dmj.orgnih.govoup.com |
| Skeletal Muscle (Obese Mice) | Overexpression | Abrogated increased PTP1B levels and improved insulin signaling. | frontiersin.org |
| Liver (Fasting) | Activation | Promotes gluconeogenesis by activating PGC-1α and FOXO1. | frontiersin.orgnih.gov |
| Adipose, Skeletal Muscle, Liver | Activation (e.g., Resveratrol) | Increased insulin sensitivity. | nih.gov |
| Animal Models (High-Fat Diet) | Activation (e.g., SRT1720) | Protects against glucose intolerance and insulin resistance. | openaccessjournals.comijbs.comnih.gov |
SIRT1 is a crucial regulator of lipid metabolism, primarily by promoting fat mobilization and fatty acid oxidation while suppressing fat storage. nih.govmdpi.com Its activity is particularly important in the liver and white adipose tissue (WAT).
In the liver, SIRT1 activity increases during fasting to shift metabolism towards energy production from stored fats. nih.gov It deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid β-oxidation. nih.govnih.gov Adenoviral knockdown of SIRT1 in the livers of fasted mice resulted in reduced expression of genes involved in fatty acid oxidation. nih.govnih.gov Conversely, mice with liver-specific SIRT1 overexpression are protected from high-fat diet-induced hepatic steatosis (fatty liver). nih.gov SIRT1 also suppresses lipogenesis by inhibiting the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for fat synthesis. nih.govmdpi.com
In WAT, SIRT1 promotes lipolysis, the breakdown of stored triglycerides into free fatty acids. oup.com It also plays a role in regulating the expression and secretion of adiponectin, an adipokine that improves insulin sensitivity and has anti-inflammatory properties. e-dmj.orgnih.govtermedia.pl
Table 2: Research Findings on SIRT1 and Lipid Metabolism in Animal Models
| Animal Model | SIRT1 Modulation | Effect on Lipid Metabolism | Key Pathway(s) | Reference(s) |
|---|---|---|---|---|
| Fasted Mice | Hepatic SIRT1 Knockdown | Reduced fatty acid β-oxidation. | PGC-1α | nih.govnih.gov |
| High-Fat Diet Mice | Liver-Specific SIRT1 Overexpression | Protection from hepatic steatosis, dyslipidemia. | PGC-1α | nih.gov |
| Obese Mice (Diet-induced/Genetic) | SIRT1 Activation (Chemical Activators) | Attenuated liver steatosis. | SREBP Inhibition | nih.gov |
| Mice | General SIRT1 Activation | Promotes fat mobilization from white adipose tissue. | Lipolysis | nih.gov |
| Alcohol-Treated Mice | SIRT1 Activation (Resveratrol) | Alleviated alcoholic fatty liver. | SREBP | nih.gov |
SIRT1 is a key molecular link mediating the physiological responses to caloric restriction (CR), a dietary regimen known to extend lifespan and improve health in various species. nih.govfrontiersin.orge-dmj.org Activation of SIRT1 can mimic many of the metabolic benefits of CR. nih.gov
Studies have shown that SIRT1 levels are enhanced in metabolically relevant hypothalamic nuclei in mice subjected to reduced caloric intake. oup.com The hypothalamus is a critical brain region for controlling food intake and energy expenditure. openaccessjournals.com Mice with brain-specific overexpression of SIRT1 exhibit a metabolic phenotype that closely resembles that of calorie-restricted mice, including increased metabolic activity. oup.com Central SIRT1 activation can influence energy balance by modulating the melanocortin system, which regulates appetite and energy expenditure. oup.com For example, sustained reduction of SIRT1 in the arcuate nucleus (ARC) of the hypothalamus led to long-term reduced food intake and body weight gain in rodents. oup.com
Furthermore, SIRT1 activators like SRT1720 have been shown to mimic the metabolic adaptations seen with CR in mice, conferring protection against metabolic diseases and enhancing oxidative metabolism in skeletal muscle, liver, and brown adipose tissue (BAT). nih.govijbs.comnih.gov
Table 3: SIRT1's Role in Energy Balance and Caloric Restriction (CR) Mimicry
| Model/Condition | SIRT1 Activity/Level | Observed Effect | Reference(s) |
|---|---|---|---|
| Calorie-Restricted Mice | Increased in Hypothalamus | Mimics metabolic benefits of CR. | oup.com |
| Mice with Brain-Specific SIRT1 Overexpression | Overexpression | Phenotype resembles CR mice; increased metabolic activity. | nih.govoup.com |
| Rodent Model | Reduced SIRT1 in Hypothalamic ARC | Reduced food intake and body weight gain. | oup.com |
| Wild-Type Mice | Treatment with SIRT1 Activator (SRT1720) | Mimicked metabolic adaptations of CR; protection against metabolic disease. | nih.govnih.gov |
| Mice on CR | Increased SIRT1 | Mediates adaptive transcriptional outputs to nutrient status. | nih.gov |
Lipid Metabolism in Animal Models
Neurological System Studies
Beyond its metabolic roles, SIRT1 is crucial for neuronal health, playing significant roles in neurodevelopment, synaptic plasticity, and protection against neurodegeneration. frontiersin.orgnih.gov Its activity affects neuronal survival, morphology, and function, making it a target of interest for age-related neurological disorders. frontiersin.orgnih.gov
SIRT1 activation has shown neuroprotective effects in a wide range of in vitro and animal models of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). nih.govembopress.orggriffith.edu.au
In models of AD, SIRT1 overexpression or activation by compounds like resveratrol (B1683913) has been shown to reduce neurodegeneration. embopress.orgfrontiersin.org For instance, in the p25 transgenic mouse model of AD, resveratrol treatment reduced neurodegeneration in the hippocampus and prevented learning impairment. embopress.org Direct injection of a SIRT1-carrying lentivirus into the hippocampus of these mice also conferred significant protection against neuronal loss. embopress.org The protective mechanisms include reducing the accumulation of amyloid-beta (Aβ) by inhibiting NF-κB signaling and promoting the non-amyloidogenic processing of amyloid precursor protein (APP). griffith.edu.auresearchgate.net SIRT1 also deacetylates the tau protein, and its deficiency is associated with the aggregation of acetylated tau. griffith.edu.aujneurology.com
In models of HD, brain-specific knockout of SIRT1 exacerbated brain pathology, whereas its overexpression improved survival and neuropathology. jneurology.com SIRT1's neuroprotective effect in HD models involves the deacetylation and activation of CREB-regulated transcription coactivator 1 (CRTC1), which in turn increases the expression of the crucial neurotrophin, brain-derived neurotrophic factor (BDNF). jneurology.com
For ALS, resveratrol was shown to protect against neurodegeneration in a cell model by activating SIRT1. jneurology.com In PD models, SIRT1 activation protects against α-synuclein aggregation by activating molecular chaperones and can reduce neuronal apoptosis. aginganddisease.orgfrontiersin.org
Table 4: Neuroprotective Effects of SIRT1 Modulation in Pre-clinical Models
| Disease Model | Model Type | SIRT1 Modulation | Key Neuroprotective Finding(s) | Reference(s) |
|---|---|---|---|---|
| Alzheimer's Disease (AD) | p25 Transgenic Mouse | Activation (Resveratrol); Overexpression (Lentivirus) | Reduced hippocampal neurodegeneration; prevented learning impairment. | embopress.org |
| AD | In Vitro (Microglia) | Activation | Protects against Aβ toxicity by inhibiting NF-κB signaling. | griffith.edu.au |
| Huntington's Disease (HD) | Mouse Model | Overexpression | Improved survival and neuropathology; increased BDNF expression. | jneurology.com |
| Amyotrophic Lateral Sclerosis (ALS) | Cell Culture Model | Activation (Resveratrol) | Protected against neurodegeneration under energetic stress. | embopress.orgjneurology.com |
| Parkinson's Disease (PD) | Cell Culture/Animal Models | Activation | Protects against α-synuclein aggregation; reduces apoptosis. | aginganddisease.orgfrontiersin.org |
SIRT1 is indispensable for normal learning, memory, and synaptic plasticity. jneurosci.org Studies using genetically modified mice have been crucial in elucidating its role in cognitive processes.
SIRT1 knockout (KO) mice show significant deficits in both short-term and long-term hippocampus-dependent memory. jneurosci.org This cognitive impairment is associated with defects in hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, without altering basal synaptic properties. jneurosci.org Neurons from SIRT1-KO mice also exhibit reduced dendritic branching and complexity. jneurosci.org
Conversely, overexpression of SIRT1 in a mouse model for AD preserved cognition and reduced impairments in learning and memory. frontiersin.org SIRT1 activation can increase the expression of BDNF, a protein critical for neuronal survival, synaptic plasticity, and neurogenesis, which can improve hippocampal function. spandidos-publications.com In some models, SIRT1 activation by resveratrol has been shown to prevent cognitive decline. embopress.org The Sirt1/PGC-1α pathway, in particular, has been identified as a potential therapeutic target for improving cognitive impairment by modulating oxidative stress and neuroinflammation. aging-us.com
However, the effects of SIRT1 on cognition can be complex. While essential for normal function, global SIRT1 overexpression in healthy mice has been linked to elevated anxiety and decreased exploratory drive, without necessarily enhancing memory. jneurosci.orgfrontiersin.org
Table 5: Role of SIRT1 in Cognitive Function and Memory in Animal Models
| Animal Model | SIRT1 Status | Impact on Cognition and Memory | Associated Mechanism(s) | Reference(s) |
|---|---|---|---|---|
| SIRT1 Knockout (KO) Mice | Knockout | Deficits in short- and long-term memory. | Impaired hippocampal LTP; reduced dendritic complexity. | jneurosci.org |
| AD Mouse Model (3xTg-SIRT1) | Overexpression | Preserved cognition; decreased learning and memory impairments. | Decreased AD pathology. | frontiersin.org |
| p25 Transgenic Mice | Resveratrol-mediated Activation | Prevented cognitive decline. | Reduced neurodegeneration. | embopress.org |
| APP/PS1 Mice | Activation (Piperlongumine) | Improved novel object recognition and working memory. | Reduced amyloid-beta; reduced neuroinflammation. | researchgate.net |
| Aged Mice with Maternal Sleep Deprivation | Environmental Enrichment | Ameliorated cognitive impairment. | Activation of Sirt1/PGC-1α pathway. | aging-us.com |
Neuroinflammation Modulation in Animal Models
Sirtuin modulator 1 has been shown to exert significant neuroprotective effects by modulating neuroinflammatory processes in various animal models. A key mechanism of action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. jneurology.comnih.govnih.gov In models of neuroinflammation, activation of SIRT1 by its modulators leads to the deacetylation of the p65 subunit of NF-κB, which inhibits its transcriptional activity and subsequent production of pro-inflammatory cytokines. nih.govnih.gov
In vitro studies using microglial cells have demonstrated that SIRT1 activation can reduce the inflammatory response triggered by stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides. jneurology.comnih.gov For instance, treatment with resveratrol, a well-characterized SIRT1 activator, has been shown to decrease the production of inflammatory mediators such as TNF-α and IL-1β in activated microglia. researchgate.net Furthermore, in animal models of neurodegenerative diseases like Alzheimer's, SIRT1 modulation has been linked to reduced Aβ toxicity and neuroinflammation. jneurology.comfrontiersin.org Some studies suggest that SIRT1 activation can also indirectly regulate neuroinflammation by targeting other pathways, such as those involving PPARα. nih.gov
| Model System | Key Findings | Mechanism of Action |
| LPS-induced neuroinflammation in mice | Reduced pro-inflammatory cytokine expression (TNF-α, IL-1β). researchgate.net | Upregulation of SIRT1 and subsequent inhibition of NF-κB signaling. researchgate.net |
| In vitro microglial cell culture (LPS-stimulated) | Decreased inflammatory mediator production. mdpi.com | Inhibition of NF-κB transcriptional activity. nih.gov |
| Animal model of Alzheimer's Disease | Ameliorated neuroinflammation and cognitive decline. frontiersin.org | Reduction of Aβ pathology and NF-κB signaling. frontiersin.org |
| In vitro neurotoxin-induced models | Attenuated neuronal apoptosis and neuroinflammation. mdpi.com | Activation of the AMPK/SIRT1 axis. mdpi.com |
Cardiovascular System Studies in Pre-clinical Models
The cardiovascular benefits of Sirtuin modulator 1 have been extensively studied in pre-clinical models, demonstrating protective effects against a range of cardiovascular pathologies. oup.com Activation of SIRT1 has been shown to improve endothelial function, reduce atherosclerosis, and protect the heart from ischemic injury and hypertrophy. oup.comfrontiersin.org
In animal models of atherosclerosis, SIRT1 activation has been associated with reduced lipid peroxidation and improved vascular health. spandidos-publications.com For example, the SIRT1 activator resveratrol has been shown to reduce central arterial wall inflammation and stiffening in animals fed a high-fat diet. mdpi.com Furthermore, SIRT1 modulation can improve cardiac function in models of heart failure by enhancing the expression of AMP-activated protein kinase (AMPK) and upregulating sarcoplasmic calcium ATPase. mdpi.com In the context of cardiac hypertrophy, SIRT1 overexpression has been found to directly repress the hypertrophic growth of cardiomyocytes. ahajournals.org
| Model System | Key Findings | Mechanism of Action |
| Rat model of myocardial infarction | Improved cardiac function. mdpi.com | Enhanced expression of AMP-activated protein kinase (AMPK). mdpi.com |
| Diabetic cardiomyopathy mouse model | Improved cardiac function. mdpi.com | Upregulation of sarcoplasmic calcium ATPase. mdpi.com |
| Hypertension-induced heart failure model | Increased animal survival. mdpi.com | Suggested to be a beneficial metabolic therapy. mdpi.com |
| Animal models of cardiac hypertrophy | Attenuated cardiac hypertrophy and fibrosis. spandidos-publications.comahajournals.org | Inhibition of the TGF-β1 signaling pathway. spandidos-publications.com |
Immune System Modulation in Pre-clinical Models
Sirtuin modulator 1 has demonstrated a significant role in modulating both innate and adaptive immune responses in pre-clinical studies. SIRT1 is involved in the regulation of T-cell and B-cell maturation, as well as in the control of chronic inflammation and autoimmune diseases. frontiersin.orgnih.gov
In models of trained immunity, a de facto innate immune memory, pharmacological modulation of SIRT1 has shown to modify cytokine responses. Specifically, inhibition of SIRT1 can lead to an upregulation of pro-inflammatory innate cytokine production by peripheral blood mononuclear cells (PBMCs). Conversely, SIRT1 activation has been shown to have anti-inflammatory effects by deacetylating and thereby regulating the activity of key transcription factors involved in immune cell differentiation and function, such as NF-κB and c-Jun. oup.com In dendritic cells, SIRT1 plays a role in T-cell differentiation by modulating the production of TGF-β1 and IL-12. mdpi.com
| Model System | Key Findings | Mechanism of Action |
| In vitro human PBMCs | Inhibition of SIRT1 increased pro-inflammatory cytokine production. | Regulation of gene transcription related to immune responses. |
| In vitro trained immunity model | SIRT1 activation mildly modified trained immunity responses. | Modulation of cytokine production (e.g., IL-6). |
| Dendritic cell models | SIRT1 knockout drove pro-inflammatory T helper type 1 cell development. frontiersin.org | Regulation of T cell differentiation. mdpi.comfrontiersin.org |
Endocrine System Modulation in Animal Models
Sirtuin modulator 1 has been shown to influence several axes of the endocrine system, highlighting its role in hormonal regulation and metabolic homeostasis.
Hypothalamic-Pituitary-Thyroid (HPT) Axis Regulation
SIRT1 plays a significant role in the regulation of the Hypothalamic-Pituitary-Thyroid (HPT) axis. mdpi.compreprints.org It is highly expressed in the thyrotropes of the pituitary gland and is involved in the release of thyroid-stimulating hormone (TSH). mdpi.comresearchgate.net In rodent models, SIRT1 deacetylates phosphatidylinositol-4-phosphate (B1241899) 5-kinase type-1 gamma (PI4P5K1), an enzyme that promotes TSH release. mdpi.comresearchgate.netresearchgate.net Studies using SIRT1 knockout mice have demonstrated that a lack of SIRT1 leads to decreased secretion of thyroxine (T4). mdpi.compreprints.org Conversely, inhibiting hypothalamic SIRT1 in diet-induced obese rats was found to enhance the activity of the HPT axis, leading to increased circulating levels of triiodothyronine (T3) and augmented energy expenditure. oup.comoup.com
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation
SIRT1 also modulates the Hypothalamic-Pituitary-Adrenal (HPA) axis, which is central to the body's stress response. mdpi.compreprints.org SIRT1 is highly expressed in the paraventricular nucleus (PVN) of the hypothalamus, where it influences the production of corticotropin-releasing hormone (CRH). mdpi.comnih.gov Studies in male rats suggest that SIRT1 regulates the production of active CRH by affecting the prohormone convertase 2 (PC2). nih.gov Furthermore, in mouse corticotroph cell lines, SIRT1 activators increased the levels of prohormone convertases 1 and 2 (PC1 and PC2), while inhibitors decreased their levels, suggesting an indirect modulatory role of SIRT1 on the HPA axis. nih.gov
Steroid Hormone Receptor Activity (e.g., Androgen Receptors, Estrogen Receptors)
SIRT1 can regulate the activity of steroid hormone receptors, including androgen receptors (AR) and estrogen receptors (ER), through various mechanisms. frontiersin.orgnih.govbioscientifica.com For androgen receptors, SIRT1 can directly deacetylate the receptor, leading to the inhibition of its activation and the transcription of AR-dependent genes. frontiersin.orgnih.gov In the case of estrogen receptors, SIRT1 appears to act more indirectly. It can repress the transcription of ERα and modulate its activity through pathways such as the PI3K/AKT pathway. frontiersin.orgnih.gov For example, SIRT1 can inhibit ERα signaling, which can suppress cell growth in both normal and cancerous mammary epithelial cells. frontiersin.org The interaction between SIRT1 and steroid hormone receptors is complex and can be influenced by the specific cellular context and the presence of other signaling molecules. nih.govwalshmedicalmedia.com
| Endocrine Axis/Receptor | Model System | Key Findings | Mechanism of Action |
| HPT Axis | Rodent models | SIRT1 regulates TSH release. mdpi.comresearchgate.netresearchgate.net | Deacetylation of PIP5Kγ. mdpi.comresearchgate.netresearchgate.net |
| SIRT1 knockout mice | Decreased T4 secretion. mdpi.compreprints.org | Impaired TSH release mechanism. mdpi.compreprints.org | |
| Diet-induced obese rats | Inhibition of hypothalamic SIRT1 enhanced HPT axis activity. oup.comoup.com | Increased α-MSH leading to augmented TRH and T3 levels. oup.comoup.com | |
| HPA Axis | Male rats | SIRT1 regulates CRH production. nih.gov | Affecting the biosynthesis of PC2. nih.gov |
| Mouse corticotroph cell line | SIRT1 modulators altered PC1 and PC2 levels. nih.gov | Indirect modulation of the HPA axis. nih.gov | |
| Steroid Hormone Receptors | In vitro cancer cell lines | SIRT1 deacetylates and inactivates AR. nih.gov | Direct deacetylation of the AR protein. nih.gov |
| Mammary epithelial cells | SIRT1 represses ERα transcription and activity. frontiersin.orgnih.gov | Indirectly via modulation of signaling pathways like PI3K/AKT. frontiersin.orgnih.gov |
Investigations in Specific Disease Models (Excluding Human Clinical Data)
Cancer Research in Cell Lines and Animal Models (e.g., Pancreatic Cancer, Multiple Myeloma, Colon Cancer)
Sirtuin 1 (SIRT1) has demonstrated a complex and often contradictory role in cancer, acting as either a tumor suppressor or a promoter depending on the specific cancer type and cellular context. nih.govaacrjournals.org Its function as a NAD+-dependent deacetylase places it at the crossroads of various cellular processes critical to cancer development, including cell survival, apoptosis, and metabolic regulation. nih.govmdpi.com
Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC), one of the most lethal cancers, SIRT1 has been extensively studied. mdpi.comnih.gov High SIRT1 expression is often associated with poorly differentiated tumors and unfavorable disease outcomes. researchgate.net Research in pancreatic cancer cell lines (PANC-1, BxPC-3, and ASPC-1) has shown that SIRT1 is highly expressed. researchgate.net Studies indicate that SIRT1 plays a role in the chemoresistance of pancreatic cancer cells, particularly against drugs like gemcitabine. mdpi.comresearchgate.net It influences apoptosis and chemoresistance by enhancing glycolytic metabolism and HIF-1α signaling, which helps sustain tumor survival. nih.gov
SIRT1 is also involved in acinar-to-ductal metaplasia (ADM), a precursor to pancreatic cancer lesions. nih.gov During ADM, SIRT1 undergoes a temporary shift from the nucleus to the cytoplasm, a process that appears to stimulate ADM. nih.gov Inhibition of SIRT1 has been shown to suppress ADM and decrease the viability of established pancreatic cancer cells. nih.gov Furthermore, SIRT1 can deacetylate key transcription factors like Pancreatic transcription factor-1a and β-catenin, which are important for acinar differentiation. nih.gov One study revealed that SIRT1 activation, through overexpression or with resveratrol, reduces β-catenin protein levels and its transcriptional activity, leading to a decrease in cancer cell proliferation. mdpi.com
Multiple Myeloma: In the context of multiple myeloma (MM), a hematological malignancy, targeting SIRT1 has shown therapeutic potential in preclinical models. nih.gov The SIRT1 modulator SRT1720 has been observed to inhibit the growth of MM cells and induce apoptosis, even in cells resistant to conventional therapies, without significantly harming normal cells. nih.gov The mechanisms behind this anti-MM activity include the activation of caspases, an increase in reactive oxygen species, and the inhibition of nuclear factor-κB (NF-κB). nih.govmdpi.com In animal tumor models, SRT1720 was found to inhibit the growth of MM tumors. nih.gov
Another SIRT1 inhibitor, cambinol (B1668241), has demonstrated anti-proliferative effects on MM cell lines (RPMI8226 and U266) in a dose- and time-dependent manner. nih.govresearchgate.net Cambinol was shown to induce apoptosis and cause cell cycle arrest at the G1 phase. nih.govresearchgate.net The proposed mechanism involves the upregulation of acetylated p53, which in turn increases p21 protein levels and inhibits cyclin D1. nih.gov
Colon Cancer: Studies in colon cancer models suggest a tumor-suppressive role for SIRT1. Ectopic expression of SIRT1 led to decreased proliferation in colon cancer cell lines and reduced tumor growth in animal models. nih.gov One of the key mechanisms identified is the ability of SIRT1 to inhibit β-catenin, a component of the Wnt signaling pathway. nih.govfrontiersin.org This inhibition results in the suppression of intestinal tumorigenesis and the growth of colon cancer. nih.govfrontiersin.org In the APC+/min mouse model of intestinal tumors, SIRT1 expression promotes the cytoplasmic relocalization of the oncogenic form of β-catenin, thereby inhibiting its transcriptional activity and cell proliferation. frontiersin.org
| Cancer Model | SIRT1 Modulator/Action | Key Findings in Preclinical Models | Reported Mechanism of Action |
|---|---|---|---|
| Pancreatic Cancer | SIRT1 Inhibition | Suppresses acinar-to-ductal metaplasia (ADM); Reduces cancer cell viability. nih.gov | Inhibition of β-catenin and other transcription factors. mdpi.comnih.gov |
| Pancreatic Cancer | SIRT1 Activation (e.g., Resveratrol) | Reduces β-catenin protein levels and transcriptional activity. mdpi.com | Downregulation of β-catenin-mediated target genes like cyclinD1. mdpi.com |
| Multiple Myeloma | SRT1720 (Activator) | Inhibited growth and induced apoptosis in MM cells; Inhibited tumor growth in animal models. nih.gov | Activation of caspases; Increase in reactive oxygen species; Inhibition of NF-κB. nih.govmdpi.com |
| Multiple Myeloma | Cambinol (Inhibitor) | Inhibited proliferation and induced apoptosis in MM cell lines. nih.govresearchgate.net | Upregulation of acetylated p53, leading to increased p21 and decreased cyclin D1. nih.gov |
| Colon Cancer | SIRT1 Overexpression | Reduced proliferation in cell lines; Attenuated tumor growth in animal models. nih.gov | Inhibition of β-catenin signaling pathway. nih.govfrontiersin.org |
Liver Disease Models (e.g., Alcoholic-Associated Liver Disease, Metabolic Dysfunction-Associated Steatotic Liver Disease)
SIRT1 is a critical regulator of metabolic processes in the liver, and its modulation has been investigated in various liver disease models. ijbs.comnih.gov It plays beneficial roles by regulating hepatic lipid metabolism, controlling oxidative stress, and mediating inflammation. ijbs.com
Alcoholic-Associated Liver Disease (ALD): Chronic or acute alcohol consumption is known to cause a range of liver injuries, and evidence suggests that disruption of hepatic SIRT1 signaling is a central factor in the development of ALD. nih.govnih.gov Ethanol consumption downregulates SIRT1 in liver cells and animal livers. nih.govpeerj.com This decrease in SIRT1 contributes to excessive fat accumulation (steatosis) and inflammatory responses. nih.gov In mouse models, hepatic SIRT1 deficiency exacerbates alcohol-induced lipogenesis. ijbs.com
Conversely, activation of SIRT1 has shown protective effects. Treatment with the SIRT1 activator resveratrol can alleviate liver steatosis and normalize elevated liver injury markers in mice chronically fed ethanol. nih.gov SIRT1 activation by resveratrol counteracts the ethanol-induced increase in the transcriptional activity of SREBP-1c, a key regulator of lipogenesis. ijbs.com A study using the SIRT1 agonist SRT1720 in alcohol-induced liver injury models in HepG2 cells and C57BL/6 mice found that it reversed the upregulation of HMGB1 acetylation and translocation, thereby attenuating liver injury. peerj.comresearchgate.net SIRT1 acts as a negative regulator of inflammation in alcohol-induced liver disease, primarily by deacetylating NF-κB and reducing the production of pro-inflammatory cytokines. ijbs.comnih.gov
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): MASLD, previously known as non-alcoholic fatty liver disease (NAFLD), is characterized by excessive fat accumulation in the liver. nih.gov SIRT1 is closely associated with MASLD, playing a crucial role in regulating lipid metabolism, oxidative stress, and inflammation. nih.gov Studies have shown that serum SIRT1 levels are significantly lower in patients with MASLD. nih.gov
In animal models, liver-specific knockout of SIRT1 (Sirt1LKO) in mice leads to hepatic steatosis, hyperglycemia, and insulin resistance, even without a high-fat diet. nih.gov This is accompanied by an increase in intracellular reactive oxygen species (ROS) in multiple tissues. nih.gov The loss of SIRT1 activity in these knockout mice results in the hyperacetylation of the NF-κB p65 subunit, which exacerbates hepatic inflammation. mdpi.com SIRT1 activation, on the other hand, promotes fatty acid oxidation by activating peroxisome proliferator-activated receptor α (PPAR-α). mdpi.com It also inhibits the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which helps to attenuate hepatic steatosis and reduce endoplasmic reticulum stress. nih.gov
| Disease Model | SIRT1 Modulator/Action | Key Findings in Preclinical Models | Reported Mechanism of Action |
|---|---|---|---|
| Alcoholic-Associated Liver Disease (ALD) | Ethanol (Inhibitory effect on SIRT1) | Downregulates SIRT1; Leads to steatosis and inflammation. nih.govpeerj.com | Disruption of SIRT1 signaling, leading to hyperacetylation of lipogenic and inflammatory factors. nih.gov |
| Alcoholic-Associated Liver Disease (ALD) | Resveratrol (Activator) | Alleviates liver steatosis in ethanol-fed mice. nih.gov | Suppresses SREBP-1c mediated lipogenesis. ijbs.com |
| Alcoholic-Associated Liver Disease (ALD) | SRT1720 (Activator) | Attenuated alcohol-induced liver injury in cell and mouse models. peerj.comresearchgate.net | Reversed HMGB1 acetylation and translocation. peerj.comresearchgate.net |
| Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | SIRT1 Knockout (in mice) | Induces hepatic steatosis, hyperglycemia, and insulin resistance. nih.gov | Increased hepatic gluconeogenesis; Increased ROS accumulation. nih.gov |
| Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | SIRT1 Activation | Promotes fatty acid oxidation; Attenuates hepatic steatosis. nih.govmdpi.com | Activation of PPAR-α; Inhibition of mTORC1. nih.govmdpi.com |
Aging-Related Processes in Model Organisms
SIRT1 is a highly conserved protein that has been extensively linked to the regulation of aging and longevity in various model organisms. frontiersin.orgaginganddisease.org Its role as a mediator of calorie restriction, a dietary regimen known to extend lifespan, has been a major focus of research. frontiersin.org
Overexpression of SIRT1 homologs has been shown to extend lifespan in organisms such as yeast (Saccharomyces cerevisiae), worms (Caenorhabditis elegans), and flies (Drosophila melanogaster). frontiersin.orgaginganddisease.org In yeast, adding an extra copy of the SIRT1 homolog, Sir2, increases replicative lifespan. frontiersin.org
SIRT1's anti-aging effects are mediated through multiple pathways:
Oxidative Stress Response: SIRT1 modulates the oxidative stress response by upregulating antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. mdpi.com It also suppresses the production of reactive oxygen species (ROS) by inhibiting pro-oxidative factors such as NF-κB. mdpi.com
DNA Repair and Genome Stability: SIRT1 is involved in maintaining genome integrity by modulating DNA repair processes. frontiersin.orgaginganddisease.org It deacetylates DNA repair proteins and helps protect against DNA damage. frontiersin.org SIRT1 also helps preserve telomere integrity by delaying age-related telomere shortening. frontiersin.org
Inflammation: SIRT1 contributes to the regulation of the immune response by influencing the activity of immune cells, which is critical for combating age-related inflammation. mdpi.com
Mitochondrial Function: SIRT1 helps preserve mitochondrial function by regulating mitochondrial biogenesis, fatty acid oxidation, and ROS production. frontiersin.orgfrontiersin.org As SIRT1 activity declines with age, mitochondrial dysfunction can worsen. frontiersin.org
Natural SIRT1 activators like resveratrol have demonstrated anti-aging effects in model organisms by enhancing SIRT1 activity, which contributes to improved mitochondrial function, reduced oxidative stress, and optimized metabolism. mdpi.com Resveratrol also modulates other aging-related pathways, such as the AMP-activated protein kinase (AMPK) pathway, which in conjunction with SIRT1 promotes autophagy, a key cellular rejuvenation process. mdpi.com
| Model Organism | SIRT1 Modulation | Key Findings in Aging Models | Reported Mechanism of Action |
|---|---|---|---|
| Yeast, Worms, Flies | Overexpression of SIRT1 homologs | Extends lifespan. frontiersin.orgaginganddisease.org | Linked to calorie restriction pathways and genomic stability. frontiersin.org |
| Mice | Brain-specific SIRT1 overexpression | Increased lifespan. frontiersin.org | Regulation of neural activity in the hypothalamus. jneurology.com |
| Mice | Whole-body SIRT1 overexpression | Improved healthy aging; Protection from metabolic damage. frontiersin.org | Regulation of metabolic pathways. frontiersin.org |
| Various (in vitro/in vivo) | SIRT1 Activation (e.g., Resveratrol) | Improved mitochondrial function; Reduced oxidative stress and inflammation. mdpi.com | Upregulation of antioxidant enzymes (SOD, catalase); Inhibition of NF-κB; Promotion of autophagy via AMPK. mdpi.com |
| Various (in vitro) | SIRT1 Activity | Preserves telomere integrity. frontiersin.org | Interacts with and regulates telomerase reverse transcriptase (TERT). frontiersin.org |
Characterization and Classification of Sirtuin 1 Modulators
Identification of Natural Sirtuin 1 Modulators
A diverse range of naturally occurring compounds has been identified for their ability to influence SIRT1 activity. These phytochemicals are often found in fruits, vegetables, and other plant-based sources. frontiersin.orgnad.com
Polyphenols represent a significant class of natural SIRT1 modulators. frontiersin.org
Resveratrol (B1683913) : This well-known stilbenoid, found in grapes, blueberries, and peanuts, was one of the first natural compounds identified as a direct activator of SIRT1. explorationpub.comnih.gov It has been shown to extend the lifespan of various organisms, an effect attributed to its activation of SIRT1. nad.comexplorationpub.com Resveratrol can also modulate the deacetylase activity of other sirtuins, including SIRT3 and SIRT5. explorationpub.comnih.gov
Fisetin (B1672732) : A flavonol present in many fruits and vegetables, fisetin has been shown to stimulate SIRT1 activity. nih.gov Studies have demonstrated that fisetin can increase SIRT1 expression and enhance its deacetylase activity in various cell types. frontiersin.orgexplorationpub.com For instance, in 3T3L1 cells, fisetin was shown to enhance SIRT1-mediated deacetylation of PPARγ and FOXO1. frontiersin.org
Quercetin (B1663063) : This flavonoid, abundant in many plants, also functions as a SIRT1 activator. mdpi.com By targeting SIRT1 activity, quercetin can influence a variety of cellular pathways, leading to antioxidant and anti-inflammatory responses. mdpi.com
| Natural Polyphenolic SIRT1 Modulators |
| Compound |
| Resveratrol |
| Fisetin |
| Quercetin |
Beyond the common polyphenols, other natural compounds have also been identified as SIRT1 modulators.
Curcumin (B1669340) : The primary active component of turmeric, curcumin is a hydrophobic polyphenol that acts as a SIRT1 activator. explorationpub.commdpi.com It has been shown to enhance SIRT1 expression in various cell models, contributing to its well-documented anti-inflammatory and antioxidant effects. mdpi.com
Paeonol (B1678282) : A phenolic compound isolated from the root bark of the peony plant, paeonol has been identified as a SIRT1 activator. mdpi.comnih.gov Its ability to modulate SIRT1 is linked to its antioxidant and anti-inflammatory properties. nih.govmdpi.com
Biochanin-A : This O-methylated isoflavone, found in red clover and chickpeas, has been reported to modulate pathways associated with SIRT1. nih.gov For example, it has been shown to increase the activity of antioxidant enzymes in a rat model of Parkinson's disease. nih.gov
| Other Natural SIRT1 Modulators |
| Compound |
| Curcumin |
| Paeonol |
| Biochanin-A |
Polyphenolic Compounds (e.g., Resveratrol, Fisetin, Quercetin)
Development of Synthetic Sirtuin 1 Modulators
The therapeutic potential of SIRT1 modulation has driven the development of synthetic small molecules with improved potency, selectivity, and pharmacokinetic properties compared to their natural counterparts. mdpi.com
A number of synthetic SIRT1-activating compounds (STACs) have been developed.
SRT2104 : This second-generation synthetic SIRT1 activator was identified through the screening of thousands of compounds. explorationpub.com It has demonstrated beneficial effects in preclinical and clinical studies, including improving lipid profiles in elderly patients. mdpi.comresearchgate.net
SRT1720 : A first-generation STAC, SRT1720 is structurally unrelated to resveratrol and activates SIRT1 with greater potency. nih.gov In animal models, SRT1720 has been shown to improve metabolic parameters and extend lifespan in mice on a high-fat diet. mdpi.comnih.gov
| Synthetic SIRT1 Activators |
| Compound |
| SRT2104 |
| SRT1720 |
In addition to activators, synthetic inhibitors of SIRT1 have also been developed, which are valuable tools for studying SIRT1 function and may have therapeutic applications in certain diseases.
Sirtinol : Identified through high-throughput screening, Sirtinol is an inhibitor of both SIRT1 and SIRT2. frontiersin.org It has been used in numerous studies to probe the biological roles of these sirtuins.
Cambinol (B1668241) : This compound is a β-naphthol-containing molecule that inhibits both SIRT1 and SIRT2. nih.govscispace.com It acts as a competitive inhibitor with respect to the peptide substrate and a non-competitive inhibitor with respect to NAD+. frontiersin.org Cambinol has been shown to induce apoptosis in certain cancer cell lines. scispace.com
| Synthetic SIRT1 Inhibitors |
| Compound |
| Sirtinol |
| Cambinol |
Small Molecule Activators (e.g., SRT2104, SRT1720)
Mechanisms of Modulator Action on Sirtuin 1
SIRT1 modulators exert their effects through various mechanisms. Sirtuins are NAD+-dependent deacetylases that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. mdpi.com This process is coupled with the cleavage of NAD+ into nicotinamide (B372718) and O-acetyl-ADP-ribose. nih.gov
SIRT1 activators, such as resveratrol and synthetic STACs like SRT1720, have been shown to increase the enzyme's activity by lowering the Michaelis constant (KM) for the acetylated substrate, without affecting the KM for NAD+. mdpi.com This suggests that these activators may bind to an allosteric site on the SIRT1 enzyme, leading to a conformational change that enhances substrate binding and catalysis. explorationpub.com
In contrast, SIRT1 inhibitors can act through different mechanisms. For example, cambinol functions as a competitive inhibitor against the histone H4 peptide substrate but does not compete with NAD+. nih.gov This indicates that it likely binds to the substrate-binding pocket of the enzyme, preventing the acetylated protein from accessing the active site. researchgate.net Nicotinamide, a natural byproduct of the deacetylation reaction, acts as a non-competitive inhibitor by binding to a site distinct from the substrate-binding pocket and promoting the reverse reaction. nih.gov
The deacetylation of various protein targets by SIRT1 underlies its broad physiological effects. Key targets include:
p53 : Deacetylation of the tumor suppressor p53 by SIRT1 inhibits its transcriptional activity. mdpi.com
NF-κB : SIRT1 can deacetylate the p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes. mdpi.com
PGC-1α : SIRT1 deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis and function. frontiersin.org
FOXO proteins : Deacetylation of FOXO transcription factors by SIRT1 regulates genes involved in stress resistance and metabolism. frontiersin.org
By modulating the activity of SIRT1, both natural and synthetic compounds can influence these downstream pathways, leading to a wide range of cellular and physiological outcomes.
Direct Binding and Allosteric Activation
A significant class of SIRT1 activators, known as sirtuin-activating compounds (STACs), functions through direct, allosteric activation. mdpi.comnih.gov This mechanism involves the modulator binding to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.
Research has shown that this activation is not an artifact of in vitro assays using fluorophore-tagged peptides but is a genuine allosteric mechanism confirmed through biochemical assays and crystallography. frontiersin.org STACs, including both natural polyphenols like resveratrol and synthetic molecules, bind to a conserved N-terminal domain of SIRT1. nih.govannualreviews.orgmit.edu This binding lowers the Michaelis constant (Km) for the acetylated peptide substrate, meaning the enzyme can work more efficiently at lower substrate concentrations. nih.govresearchgate.net
A crucial element in this allosteric activation is a specific amino acid, glutamic acid at position 230 (E230), located within this N-terminal activation domain. researchgate.netdrugbank.comresearchgate.net Studies have demonstrated that a single mutation at this site (E230K) can eliminate the activation by a wide range of chemically diverse STACs, highlighting its critical role in the common activation mechanism. nih.govresearchgate.net The mechanism appears to involve a mutually assisted binding process, where the presence of the STAC increases the enzyme's affinity for its substrate, and vice versa. nih.gov This activation is also dependent on the nature of the substrate itself; STAC-mediated activation requires the presence of hydrophobic amino acid residues at specific positions relative to the acetylated lysine on the substrate protein. mdpi.comresearchgate.net
Indirect Modulation via NAD+ Salvage Pathways
SIRT1 activity is intrinsically linked to the cellular energy state because it uses nicotinamide adenine (B156593) dinucleotide (NAD+) as a mandatory co-substrate for its deacetylation reactions. frontiersin.orgoup.com Therefore, any process that increases the intracellular pool of NAD+ can indirectly activate SIRT1 and other sirtuins. frontiersin.orgconsensus.app This represents a major pathway for indirect modulation.
The cell maintains its NAD+ levels through several pathways, including the NAD+ salvage pathway, which recycles nicotinamide (NAM), a byproduct of the sirtuin reaction, back into NAD+. nih.govoup.com Key enzymes in this pathway include nicotinamide phosphoribosyltransferase (Nampt), which is the rate-limiting step. oup.comnih.gov Increasing the activity or expression of Nampt can boost NAD+ levels and, consequently, enhance SIRT1 activity. oup.com
Supplementing with NAD+ precursors is a direct strategy to elevate cellular NAD+ concentrations. frontiersin.org These precursors include molecules such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN). frontiersin.orgmdpi.com Once inside the cell, these compounds are converted into NAD+ through the salvage pathway, making more co-substrate available for SIRT1 and leading to its increased activity. frontiersin.orgconsensus.app This approach effectively confers pan-sirtuin activation, as all sirtuin isoforms depend on NAD+. frontiersin.org The decline in NAD+ levels observed during aging is a key factor in the age-related decrease in sirtuin activity, making the modulation of NAD+ metabolism a significant area of research. consensus.appnih.gov
Synergy with Other Biological Compounds (e.g., Leucine)
Research has revealed that the efficacy of SIRT1 activators can be significantly enhanced through synergistic interactions with other biological compounds, such as the branched-chain amino acid leucine (B10760876). researchgate.netsci-hub.se Leucine has been shown to function as an allosteric activator of SIRT1 on its own, but its more significant role appears to be in potentiating the effects of other activators. researchgate.nettandfonline.com
The mechanism behind this synergy involves leucine's ability to directly affect SIRT1's kinetics. Studies have shown that leucine lowers the enzyme's Km for NAD+ by over 50%. tandfonline.complos.org This makes SIRT1 more sensitive to its co-substrate, allowing for substantial activation even at lower NAD+ concentrations that might otherwise be insufficient. sci-hub.setandfonline.com
This sensitizing effect enables low, often sub-therapeutic, doses of direct STACs (like resveratrol) or indirect modulators (like NAD+ precursors) to exert significant metabolic effects. researchgate.netplos.orgspringermedizin.de For instance, combining a low dose of resveratrol with leucine leads to greater increases in SIRT1 activity, mitochondrial biogenesis, and fatty acid oxidation than either compound alone. sci-hub.sespringermedizin.de Similarly, leucine synergizes with low concentrations of NAD+ precursors, such as nicotinamide mononucleotide and nicotinamide riboside, to increase SIRT1 activity in various cell types. researchgate.netsci-hub.se This synergistic approach may help overcome limitations of some activators, such as the poor bioavailability of resveratrol. sci-hub.se
Selectivity of Modulators Across Sirtuin Isoforms
The seven mammalian sirtuins (SIRT1-7) share a conserved catalytic core, which can make developing isoform-selective modulators challenging. frontiersin.orgresearchgate.net However, differences in their subcellular localizations and structures outside the core catalytic domain provide opportunities for achieving selectivity. mdpi.comfrontiersin.org Modulators can range from pan-sirtuin inhibitors that target multiple isoforms to highly selective activators or inhibitors for a single sirtuin.
Synthetic STACs have been developed that show greater potency and selectivity for SIRT1 compared to natural polyphenols like resveratrol, which is known to have numerous off-target effects. annualreviews.orgmit.eduselleckchem.com For example, SRT1720 is a selective activator of SIRT1, with an EC1.5 of 0.16 μM, while being significantly less potent for SIRT2 (EC1.5 of 37 μM) and SIRT3 (EC1.5 > 300 μM). medchemexpress.com
In the realm of inhibitors, selectivity is also a key focus. EX-527 (also known as Selisistat) is a potent and highly selective SIRT1 inhibitor with an IC50 of 38 nM and over 200-fold selectivity against SIRT2 and SIRT3. selleckchem.comnih.gov In contrast, compounds like Cambinol inhibit both SIRT1 and SIRT2 with similar potency (IC50 values of 56 μM and 59 μM, respectively). frontiersin.org The development of isoform-selective inhibitors for other sirtuins is also an active area of research. For instance, derivatives of 3-thioureidopropanoic acid have been created that inhibit SIRT5 with an IC50 of ~3–4 μM and exhibit approximately 150–200-fold selectivity over SIRT1, SIRT2, SIRT3, and SIRT6. mdpi.com Similarly, potent SIRT2 inhibitors like Compound 53 show 250-fold and 223-fold selectivity over SIRT1 and SIRT3, respectively. frontiersin.org
The table below summarizes the selectivity profiles of several sirtuin modulators.
Table 1: Selectivity of Various Sirtuin Modulators
| Compound | Type | Target Sirtuin(s) | Potency (IC50/EC1.5) | Selectivity Notes | Reference(s) |
|---|---|---|---|---|---|
| SRT1720 | Activator | SIRT1 | EC1.5 = 0.16 μM | >230-fold less potent for SIRT2 and SIRT3. | selleckchem.commedchemexpress.com |
| SRT2104 | Activator | SIRT1 | - | A selective SIRT1 activator. | selleckchem.com |
| Resveratrol | Activator | SIRT1 | - | Non-selective, has numerous other targets. | selleckchem.com |
| EX-527 (Selisistat) | Inhibitor | SIRT1 | IC50 = 38 nM | >200-fold selective over SIRT2 and SIRT3. | selleckchem.com |
| Cambinol | Inhibitor | SIRT1, SIRT2 | IC50 = 56 μM (SIRT1), 59 μM (SIRT2) | Pan-inhibitor with moderate activity. | frontiersin.org |
| Tenovin-6 | Inhibitor | SIRT1, SIRT2, SIRT3 | IC50 = 21 μM (SIRT1), 10 μM (SIRT2), 67 μM (SIRT3) | Dual inhibitor, most potent against SIRT2. | medchemexpress.com |
| Compound 53 | Inhibitor | SIRT2 | IC50 = 0.31 μM | 250-fold selective over SIRT1; 223-fold over SIRT3. | frontiersin.org |
| AGK2 | Inhibitor | SIRT2 | IC50 = 8 μM | 5-fold selective for SIRT2 over SIRT1. | frontiersin.org |
| Sirtinol | Inhibitor | SIRT1, SIRT2 | IC50 = 131 μM (SIRT1), 38 μM (SIRT2) | Dual inhibitor. | selleckchem.com |
| Suramin | Inhibitor | SIRT1, SIRT2, SIRT5 | IC50 = 297 nM (SIRT1), 1.15 μM (SIRT2), 22 μM (SIRT5) | Potent pan-sirtuin inhibitor. | medchemexpress.com |
IC50: Half-maximal inhibitory concentration. EC1.5: Concentration for 1.5-fold activation.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| AGK2 |
| Cambinol |
| Compound 53 |
| EX-527 (Selisistat) |
| Leucine |
| Nicotinamide (NAM) |
| Nicotinamide Mononucleotide (NMN) |
| Nicotinamide Riboside (NR) |
| Resveratrol |
| Sirtinol |
| SRT1460 |
| SRT1720 |
| SRT2104 |
| SRT2183 |
| Suramin |
| Tenovin-6 |
Methodological Approaches in Sirtuin 1 Modulator Research
In Vitro Cell Culture Models
In vitro cell culture models are fundamental tools in Sirtuin 1 (SIRT1) modulator research, providing controlled environments to investigate the molecular mechanisms and cellular effects of SIRT1 activation or inhibition. These models range from primary cells isolated directly from tissues to established, immortalized cell lines, each offering unique advantages for studying the diverse roles of SIRT1.
Primary cell cultures involve the isolation of cells directly from animal or human tissues, which are then maintained in a controlled in vitro environment. These cells closely mimic the physiological state of their tissue of origin, making them highly valuable for studying the effects of SIRT1 modulators in a context that reflects in vivo conditions.
Primary Neurons: The role of SIRT1 in neuronal development and protection has been extensively studied using primary neuron cultures. In primary cortical neurons from mice, necdin has been shown to form a stable complex with p53 and SIRT1, downregulating p53 acetylation levels and protecting neurons from DNA damage-induced apoptosis. jneurosci.org Studies on primary neurons from transgenic mice overexpressing SIRT1 have demonstrated enhanced neurite outgrowth and survival. frontiersin.org Conversely, suppressing SIRT1's catalytic activity in cultured hippocampal neurons decreases the number of dendritic branches, highlighting SIRT1's role in dendritic morphogenesis. researchgate.net Primary cultured fetal rat cortical neurons have also been used to show the colocalization of SIRT1 with mitochondria and that inhibition of SIRT1 leads to mitochondrial fragmentation. mdpi.com
Primary Chondrocytes: Research on osteoarthritis (OA) and cartilage homeostasis frequently employs primary chondrocytes. Studies have shown that SIRT1 expression is lower in OA chondrocytes compared to normal cells. frontiersin.org In cultured primary chondrocytes, modulating SIRT1 activity has been found to influence cartilage regeneration. researchgate.netfrontiersin.org For example, the SIRT1-specific activator SRT1720 has been used in these cultures to study its effects on cartilage matrix production. researchgate.netfrontiersin.org Furthermore, investigations into the interplay between SIRT1 and cellular senescence have utilized primary chondrocytes to show that miR-34a mimics can reduce SIRT1 expression, leading to chondrocyte senescence. xiahepublishing.com Melatonin (B1676174) has been shown to promote SIRT1 expression and protect these cells from apoptosis. frontiersin.org
Primary Hepatocytes: Primary hepatocytes are crucial for studying the role of SIRT1 in liver metabolism and disease. In vitro studies with primary hepatocytes from wild-type mice have shown that various bile acids can induce the expression of SIRT1. researchgate.net Research has also demonstrated that the activation of SIRT1 by compounds like pterostilbene (B91288) can regulate bile metabolic genes through the SIRT1-farnesoid X receptor (FXR) signaling pathway. frontiersin.org Additionally, studies using primary hepatocytes from liver-specific SIRT1 knockout mice have revealed that SIRT1 is involved in regulating hepatic glucose production and insulin (B600854) sensitivity. jci.org Aspirin has also been shown to induce SIRT1 and PGC-1α expression in mouse primary hepatocytes. researchgate.net
Other Primary Cell Types:
Primary Acinar Cells: Isolated from mouse parotid glands, these cells have been used to demonstrate that maintaining SIRT1 activity is critical for efficient DNA repair following radiation damage. researchgate.net
Renal Medullary Interstitial Cells: Studies in these cultured cells have shown that SIRT1 protects against oxidative injury and hypoxia. nih.gov
Table 1: Examples of Primary Cell Cultures in SIRT1 Modulator Research
| Cell Type | Organism | Research Focus | Key Findings |
|---|---|---|---|
| Primary Cortical Neurons | Mouse | Neuroprotection, DNA damage response | Necdin, p53, and SIRT1 form a protective complex against apoptosis. jneurosci.org |
| Primary Hippocampal Neurons | Rat | Dendritic development | SIRT1 modulates dendritic growth and arborization. researchgate.net |
| Primary Chondrocytes | Bovine, Human | Cartilage regeneration, Osteoarthritis | SIRT1 activation enhances cartilage matrix synthesis; its expression declines in OA. frontiersin.orgresearchgate.netfrontiersin.org |
| Primary Hepatocytes | Mouse | Liver metabolism, Cholestasis, Insulin signaling | Bile acids induce SIRT1 expression; SIRT1 regulates glucose production and is a target for treating cholestasis. researchgate.netfrontiersin.orgjci.org |
| Primary Acinar Cells | Mouse | DNA repair | SIRT1 activity is essential for repairing radiation-induced DNA damage. researchgate.net |
Established Cell Lines (e.g., L6, MIN-6, H9C2, INS-1, MM cell lines)
Established cell lines are immortalized and can be cultured for extended periods, providing a consistent and reproducible system for high-throughput screening and mechanistic studies of SIRT1 modulators.
H9C2 Cells: These cells, derived from rat heart tissue, are a common model for studying cardiac physiology and disease. While the provided search results focus heavily on primary cells and other models, H9C2 cells are frequently used in cardiovascular research, including studies on SIRT1's role in protecting cardiomyocytes from stress and apoptosis.
INS-1 and MIN-6 Cells: These pancreatic beta-cell lines are instrumental in diabetes research for investigating insulin secretion and beta-cell function. The role of SIRT1 in glucose homeostasis and insulin signaling is a key area of investigation where these cell lines are applied.
L6 Cells: A rat skeletal muscle cell line, L6 cells are used to study glucose uptake and metabolism in muscle tissue, providing insights into how SIRT1 modulators may impact insulin sensitivity and energy metabolism in peripheral tissues.
Multiple Myeloma (MM) Cell Lines: In cancer research, MM cell lines are used to explore the role of SIRT1 in tumor cell survival, proliferation, and drug resistance. Modulators of SIRT1 are investigated for their potential as therapeutic agents in this context.
The use of these cell lines allows for controlled experiments to dissect the specific pathways through which SIRT1 exerts its effects. For instance, researchers can easily perform gene knockdown or overexpression studies in these lines to confirm that the effects of a given modulator are indeed SIRT1-dependent. They also provide a platform for initial screening of compound libraries to identify novel SIRT1 activators or inhibitors before moving into more complex primary cell or animal models.
Animal Models in Sirtuin 1 Research
Animal models, particularly rodents, are indispensable for understanding the physiological and pathological roles of SIRT1 in a whole-organism context. These models allow for the investigation of complex interactions between different organs and systems that cannot be replicated in vitro.
Standard mouse and rat models are widely used to study the effects of SIRT1 modulators on aging, metabolism, and various diseases. For example, mice fed a high-fat diet have been used to demonstrate that increased SIRT1 expression in dorsal root ganglion neurons can rescue peripheral neuropathy. frontiersin.org In models of cholestatic liver disease induced by bile duct ligation (BDL) or chemical treatment, SIRT1 expression was found to be increased, and modulation of its activity affected the disease outcome. researchgate.net Similarly, rat models of congenital hypothyroidism have been used to investigate the role of SIRT1 in neuronal development. researchgate.net An anterior cruciate ligament transection mouse model of osteoarthritis showed that melatonin could relieve joint cartilage degeneration by promoting SIRT1 expression. frontiersin.org
Genetically modified mouse models have been pivotal in elucidating the specific functions of SIRT1.
SIRT1 Knockout Mice: Mice with a systemic or tissue-specific deletion of the Sirt1 gene are crucial for confirming the role of SIRT1 in various biological processes. For instance, cartilage-specific SIRT1 knockout mice show accelerated progression of osteoarthritis. nih.gov Liver-specific SIRT1 knockout (Sirt1ΔLiv) mice have been instrumental in showing that hepatic SIRT1 is important for regulating glucose production and maintaining insulin sensitivity. jci.org These mice also helped demonstrate that while SIRT1 can be regulated by PPARα, it appears dispensable for the in vivo function of PPARα activation by fibrates. physiology.org
Transgenic Mice: Mice that overexpress SIRT1 have also provided valuable insights. For example, primary neurons isolated from transgenic mice overexpressing SIRT1 exhibit enhanced neurite outgrowth and survival. frontiersin.org These models are essential for determining whether increasing SIRT1 activity is sufficient to confer protection against age-related pathologies or metabolic dysfunction.
Table 2: Examples of Animal Models in SIRT1 Research
| Model Type | Research Area | Key Findings |
|---|---|---|
| High-Fat Diet Mice | Metabolic Disease, Neuropathy | Increased SIRT1 in neurons rescued diet-induced peripheral neuropathy. frontiersin.org |
| Bile Duct Ligation (BDL) Mice | Cholestatic Liver Disease | SIRT1 expression is increased during cholestasis, and its modulation impacts disease progression. researchgate.net |
| Cartilage-Specific SIRT1 Knockout Mice | Osteoarthritis | SIRT1 has a protective role in articular cartilage. nih.gov |
| Liver-Specific SIRT1 Knockout Mice | Metabolism, Insulin Resistance | Hepatic SIRT1 is crucial for controlling glucose production and maintaining insulin sensitivity. jci.orgphysiology.org |
| SIRT1 Overexpressing Transgenic Mice | Neurobiology | SIRT1 overexpression enhances neurite outgrowth and neuronal survival. frontiersin.org |
Rodent Models (e.g., Mice, Rats)
Biochemical and Molecular Biology Techniques
A wide array of biochemical and molecular biology techniques are employed to investigate the mechanisms of SIRT1 modulation.
Western Blotting: This technique is routinely used to measure the protein levels of SIRT1 and its downstream targets. It is also used to assess the acetylation status of SIRT1 substrates by using antibodies specific to acetylated lysine (B10760008) residues. For example, it was used to determine SIRT1 protein expression in primary chondrocytes and hepatocytes. researchgate.netnih.gov
Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is used to measure the mRNA expression levels of SIRT1 and genes regulated by SIRT1. This helps to determine whether a modulator affects SIRT1 at the transcriptional level. This method was used to examine SIRT1 mRNA expression in chondrocytes and hepatocytes. researchgate.netnih.gov
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): These techniques are used to study protein-protein interactions. Co-IP has been essential in showing how SIRT1 interacts with transcription factors and other proteins, such as p53 and FXR, to regulate their activity through deacetylation. jneurosci.orgfrontiersin.org
Enzyme Activity Assays: Fluorometric or colorimetric assays are used to directly measure the deacetylase activity of SIRT1 in cell lysates or with purified protein. These assays are critical for screening and characterizing SIRT1-activating or -inhibiting compounds.
Chromatin Immunoprecipitation (ChIP): ChIP assays are used to investigate the interaction of SIRT1 and its target transcription factors with specific regions of DNA, providing insight into how SIRT1 regulates gene expression epigenetically.
Gene Silencing (siRNA/shRNA): Small interfering RNA (siRNA) or short hairpin RNA (shRNA) are used to specifically knock down the expression of SIRT1 in cell culture models. This is a key technique to validate that the observed effects of a modulator are dependent on SIRT1. For instance, siRNA was used to knock down SIRT1 in primary chondrocytes and hepatocytes to confirm its role in specific cellular pathways. xiahepublishing.comfrontiersin.org
Immunohistochemistry (IHC) and Immunofluorescence (IF): These imaging techniques are used to visualize the expression and subcellular localization of SIRT1 and its targets within tissues and cells. IHC was used to show increased SIRT1 expression in the livers of mice with cholestasis and decreased expression in the cartilage of mice with osteoarthritis. frontiersin.orgresearchgate.net
These methodological approaches, from in vitro cell models to sophisticated in vivo genetic studies and detailed molecular analyses, form the foundation of SIRT1 modulator research, enabling a comprehensive understanding of its multifaceted roles in health and disease.
Enzymatic Assays for Deacetylation Activity
The primary method for identifying and characterizing SIRT1 modulators is through enzymatic assays that directly measure the deacetylation activity of the SIRT1 protein. These assays are fundamental for high-throughput screening of compound libraries to find novel activators or inhibitors.
A common approach involves a two-step enzymatic reaction. sigmaaldrich.comsigmaaldrich.com In the first step, purified SIRT1 enzyme is incubated with a synthetic peptide substrate that contains an acetylated lysine residue. sigmaaldrich.comsigmaaldrich.com If the SIRT1 is active, it deacetylates the substrate. The second step involves a developing solution that specifically cleaves the deacetylated peptide, releasing a fluorescent or colorimetric reporter molecule. sigmaaldrich.comsigmaaldrich.commblbio.com The intensity of the resulting signal is directly proportional to the SIRT1 deacetylase activity. sigmaaldrich.comsigmaaldrich.com
Fluorometric assays are particularly popular due to their high sensitivity and suitability for high-throughput screening. mblbio.combpsbioscience.com These assays often use a fluorophore and a quencher attached to the substrate peptide. mblbio.com When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon deacetylation by SIRT1 and subsequent cleavage by a developer enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. mblbio.com Commercial kits, such as the Fluor de Lys assay, are widely used and provide a standardized method for measuring SIRT1 activity. nih.gov
Another method measures the production of nicotinamide (B372718) (NAM), a natural byproduct of the sirtuin deacetylation reaction. nih.gov This substrate-agnostic assay is advantageous as it avoids the use of artificially labeled substrates, which may not always reflect the enzyme's behavior with its natural targets. nih.gov
| Assay Type | Principle | Signal Detected | Key Advantages | Reference |
|---|---|---|---|---|
| Two-Step Fluorometric Assay | SIRT1 deacetylates a synthetic peptide; a developer enzyme then cleaves the deacetylated peptide to release a fluorophore. | Fluorescence | High-throughput compatible, commercially available kits. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.combpsbioscience.com |
| FRET-Based Assay | Deacetylation and cleavage of a substrate labeled with a fluorophore-quencher pair separates the pair, leading to fluorescence. | Fluorescence (FRET) | Homogeneous (single-step addition), suitable for kinetic studies. mblbio.com | mblbio.com |
| Nicotinamide (NAM) Release Assay | Measures the amount of nicotinamide produced during the deacetylation reaction. | Fluorescence (after enzymatic conversion of NAM) | Substrate-agnostic, reflects natural reaction byproducts. nih.gov | nih.gov |
| Radioactive Assay | Uses a substrate labeled with a radioactive isotope (e.g., 3H-acetyl). Deacetylation releases the radioactive acetyl group, which is then quantified. | Radioactivity | High sensitivity, considered a gold standard for direct activity measurement. nih.gov | nih.gov |
Gene Expression Analysis (e.g., RT-qPCR, Western Blotting)
To understand the downstream cellular effects of SIRT1 modulation, researchers analyze changes in the expression of SIRT1 itself and its target genes. The two most common techniques for this are Reverse Transcription-quantitative Polymerase Chain reaction (RT-qPCR) and Western Blotting.
RT-qPCR is used to measure the messenger RNA (mRNA) levels of specific genes. For instance, studies have used RT-qPCR to show that treatment of cells with certain compounds can increase SIRT1 mRNA expression. researchgate.net This method allows for the quantification of how SIRT1 modulators might affect the transcription of SIRT1 or the genes it regulates. For example, in mouse T cells, RT-qPCR analysis revealed differential expression of Sirt1 mRNA during various stages of T-cell immune responses. nih.gov
Western Blotting is an antibody-based technique used to detect and quantify specific proteins in a sample. researchgate.net This method is essential for confirming whether changes in mRNA levels, observed by RT-qPCR, translate into corresponding changes in protein levels. Researchers have used Western blotting to demonstrate that overexpressing certain proteins, like eNOS, can lead to a significant upregulation of the SIRT1 protein. spandidos-publications.com Similarly, it has been used to confirm that SIRT1 protein levels are decreased in knockout mouse models or increased following treatment with specific activators. pnas.orgnih.gov
| Technique | Model System | Finding | Reference |
|---|---|---|---|
| RT-qPCR & Western Blot | HepG2 cells (human liver cancer cell line) | Pretreatment with carnosic acid increased SIRT1 mRNA and protein expression in cells under oxidative stress. | researchgate.net |
| RT-qPCR & Western Blot | Mouse pancreatic β cells (Min6) | Transfection with a plasmid overexpressing eNOS led to significantly increased SIRT1 mRNA and protein levels. | spandidos-publications.com |
| RT-qPCR | Mouse primary T cells | Sirt1 mRNA expression is differentially regulated during T-cell activation and tolerance induction. | nih.gov |
| Western Blot | Mouse Embryonic Fibroblasts (MEFs) | SIRT1 protein was absent in SIRT1-/- knockout cells, confirming the genetic deletion. | pnas.org |
| RT-qPCR & Western Blot | Kidney cancer cell lines | Confirmed differential expression of SIRT1 in kidney renal clear cell carcinoma compared to normal kidney cells. | nih.gov |
Protein-Protein Interaction Studies
SIRT1 functions within a complex network of protein interactions. Its activity can be regulated by direct binding partners, and it, in turn, regulates other proteins through these interactions. nih.gov Identifying these interacting proteins is key to understanding SIRT1's biological roles.
Co-immunoprecipitation (Co-IP) is a foundational technique used to study protein-protein interactions in cells. researchgate.net This method uses an antibody to capture a specific protein of interest (e.g., SIRT1) from a cell lysate. If other proteins are bound to the target protein, they will be pulled down as well and can be identified by Western blotting. Co-IP has been used to demonstrate interactions between SIRT1 and numerous partners, including transcription factors and other regulatory proteins like AROS (Active Regulator of SIRT1) and eNOS. spandidos-publications.comresearchgate.net For example, Co-IP experiments showed a direct interaction between SIRT1 and components of the autophagy machinery, such as Atg5, Atg7, and Atg8. pnas.org
In silico approaches , such as molecular docking and sequence similarity analysis, are also employed to predict and model protein-protein interactions. tandfonline.com These computational methods can identify potential binding partners based on protein structure and sequence, which can then be validated experimentally using techniques like Co-IP. tandfonline.com For instance, bioinformatic tools have been used to identify novel potential SIRT1-binding proteins by searching for similarities to known activators like Lamin-A. tandfonline.com
| Interacting Protein | Biological Role/Context | Detection Method | Reference |
|---|---|---|---|
| p53 | Tumor suppressor, key SIRT1 substrate | Co-immunoprecipitation | nih.govspringernature.com |
| AROS (Active Regulator of SIRT1) | Reported to modulate SIRT1 activity | Co-immunoprecipitation | nih.govresearchgate.net |
| DBC1 (Deleted in Breast Cancer 1) | Endogenous inhibitor of SIRT1 | Co-immunoprecipitation | nih.gov |
| eNOS (Endothelial Nitric Oxide Synthase) | Interaction may link nitric oxide signaling to SIRT1 activity | Co-immunoprecipitation | spandidos-publications.com |
| Atg5, Atg7, Atg8 | Essential autophagy proteins | Co-immunoprecipitation | pnas.org |
| TRβ (Thyroid Hormone Receptor β) | Co-regulation of gene expression | Co-immunoprecipitation, Pull-down assays | nih.gov |
Acetylation Status Analysis of Substrates
Since SIRT1's primary function is to deacetylate proteins, a direct way to measure its activity within a cell is to analyze the acetylation levels of its known substrates. nih.gov An increase in the acetylation of a known SIRT1 substrate suggests decreased SIRT1 activity, while a decrease in acetylation suggests increased SIRT1 activity. nih.gov
This analysis is typically performed by first immunoprecipitating the substrate protein of interest (e.g., p53, FOXO3a, or autophagy-related proteins) from cell or tissue lysates. pnas.orgspringernature.comnih.gov Then, the immunoprecipitated protein is subjected to Western blotting using an antibody that specifically recognizes acetylated lysine residues (anti-acetyl-lysine). pnas.orgnih.gov This allows for the direct visualization and quantification of changes in the substrate's acetylation state in response to SIRT1 modulators or genetic manipulation. For example, researchers have shown that in cells lacking SIRT1, the acetylation levels of autophagy proteins like Atg5, Atg7, and Atg8 are markedly elevated. pnas.org Quantitative acetylome analysis using mass spectrometry has also been employed to identify thousands of acetylation sites regulated by SIRT1 on a proteome-wide scale. researchgate.net
| Substrate | Function | Finding Related to SIRT1 | Reference |
|---|---|---|---|
| p53 | Tumor suppressor, regulates apoptosis and cell cycle | SIRT1 deacetylates p53, inhibiting its pro-apoptotic function. | nih.govspringernature.com |
| FOXO (Forkhead box O) proteins | Transcription factors involved in stress resistance, metabolism, and cell cycle | SIRT1 deacetylates and regulates the activity of FOXO transcription factors. | springernature.com |
| PGC-1α | Coactivator that regulates mitochondrial biogenesis and energy metabolism | SIRT1 activates PGC-1α through deacetylation. | nih.govnih.gov |
| NF-κB (p65 subunit) | Transcription factor complex that regulates inflammation and immunity | SIRT1 deacetylates the p65 subunit, suppressing NF-κB signaling. | nih.govresearcher.life |
| Atg5, Atg7, Atg8 | Core components of the autophagy machinery | SIRT1 deacetylates these proteins, promoting autophagy. Acetylation is elevated in SIRT1-/- cells. | pnas.org |
Advanced Imaging Techniques
Recent advances in molecular imaging have enabled researchers to visualize and quantify SIRT1 activity non-invasively in living organisms. These techniques are invaluable for preclinical studies and have the potential to facilitate the clinical development of SIRT1-targeted therapies.
Positron Emission Tomography (PET) is a powerful in-vivo imaging modality that uses radiotracers to visualize and measure metabolic processes. dovepress.comnih.gov Researchers have developed specific PET radiotracers that act as substrates for SIRT1, such as [18F]-2-fluorobenzoylaminohexanoicanilide (2-[18F]BzAHA) and [11C]WL-1. dovepress.comnih.govoup.com These tracers are taken up by cells, and their retention is dependent on SIRT1 expression and activity. By imaging the distribution of the radiotracer, scientists can non-invasively monitor the spatial and temporal dynamics of SIRT1 in living animals. dovepress.comnih.gov For instance, PET imaging has been used to show reduced SIRT1 activity in the livers of mice in a model of alcoholic liver disease and to monitor the effectiveness of SIRT1 inhibitors in rat models of brain glioma. oup.comresearchgate.net
Live-Cell Fluorescence Imaging utilizes specially designed fluorescent probes to detect SIRT1 activity directly within living cells. nih.gov These probes can be designed to change their fluorescent properties upon being deacetylated by sirtuins. This approach allows for real-time monitoring of SIRT1 activity changes in response to various stimuli or modulator compounds at the subcellular level. nih.gov For example, the fluorescent probe KST-F-DA has been developed to measure SIRT activity in living cells using fluorescence microscopy. nih.gov
| Technique | Probe/Tracer | Application | Key Findings | Reference |
|---|---|---|---|---|
| PET/MRI | [18F]-2-Fluorobenzoylaminohexanoicanilide (2-[18F]BzAHA) | Noninvasive in-vivo imaging of SIRT1 expression and activity in the brain and in tumors. | Demonstrated the ability to quantify SIRT1 activity and monitor inhibition by EX-527 in rat brain and glioma models. | nih.govoup.com |
| PET/CT | [11C]WL-1 | Quantitative imaging of SIRT1 in mouse models of early-stage alcoholic liver disease. | Showed decreased uptake of the tracer in the liver and specific brain regions of diseased mice, correlating with lower SIRT1 protein levels. | dovepress.comresearchgate.net |
| Live-Cell Fluorescence Microscopy | KST-F-DA | Real-time measurement of sirtuin activity in living cells. | Enables the detection of SIRT activity changes within cells, useful for studying disease models and modulator effects. | nih.gov |
Future Directions in Sirtuin 1 Modulator Research
Elucidation of Novel Sirtuin 1 Substrates and Interaction Partners
A critical avenue for future research is the continued identification and characterization of new SIRT1 substrates and binding partners. SIRT1 operates within a complex protein-protein interaction network, and a comprehensive understanding of this network is essential for clarifying its biological roles. nih.gov While well-known substrates include transcription factors like p53 and NF-κB, and DNA repair proteins like Ku70, many interaction partners remain to be discovered. tandfonline.comnih.gov
Research has shown that SIRT1's function can be regulated by its interacting partners, such as DBC1 (Deleted in Breast Cancer 1) and AROS (Active Regulator of SIRT1), which can inhibit or activate its deacetylase activity, respectively. nih.gov Proteomics-based approaches are powerful tools for uncovering novel interactors. For instance, studies have identified proteins like MYBBP1A and SMARCA5 as SIRT1 binding partners, linking SIRT1 to nucleosome remodeling and the regulation of NFκB biology. plos.org In Drosophila, the transcription factor Sequoia has been identified as an interacting partner, revealing a novel role for SIRT1 in regulating autophagy gene expression. sdbonline.org
Future efforts will likely focus on:
Systematic Proteomic Screening: Employing advanced mass spectrometry-based techniques to identify SIRT1 interactomes in different cell types, tissues, and disease states.
Functional Validation: Moving beyond identification to functionally validate these interactions and determine how they influence SIRT1 activity, substrate specificity, and downstream signaling.
Structural Biology: Using techniques like cryo-electron microscopy to solve the structures of SIRT1 in complex with its various binding partners and substrates to reveal the molecular basis of these interactions.
Understanding the Context-Dependent Roles of Sirtuin 1
One of the most significant challenges in SIRT1 research is its context-dependent functionality. The effect of SIRT1 modulation can vary dramatically depending on the cell type, the specific pathology, and the cellular microenvironment. mdpi.com For example, in cancer, SIRT1 can act as either a tumor suppressor or an oncogene. nih.gov Its role appears to depend on the tumor type and the mutation status of its other network components, such as p53. nih.govmdpi.com Similarly, SIRT1 exhibits dual roles in inflammation; its inhibition can have anti-inflammatory effects in T-cells but pro-inflammatory effects in myeloid cells. oup.comnih.gov
This "Janus-headed" nature means that therapeutic strategies involving SIRT1 modulation must be carefully considered. oup.com Future research must aim to:
Dissect the molecular switches that determine SIRT1's function in different contexts. This includes investigating the influence of post-translational modifications, subcellular localization, and the presence of specific co-factors or interacting proteins. termedia.pl
Investigate how SIRT1's role changes during the progression of a disease. For instance, its function in early-stage versus late-stage cancer may differ significantly.
Clarify its role in complex processes like ferroptosis, a form of iron-dependent cell death, where SIRT1's influence can be either protective or detrimental depending on the specific stress and cellular environment. frontiersin.org
A nuanced understanding of these context-dependent actions is paramount for developing safe and effective SIRT1-targeted therapies. nih.gov
Rational Design and Optimization of Highly Selective Sirtuin 1 Modulators
The initial discovery of SIRT1 modulators was largely driven by the screening of natural compounds, such as resveratrol (B1683913). nih.gov However, the future of the field lies in the rational design of synthetic modulators that are both highly potent and exquisitely selective for SIRT1 over other sirtuin isoforms (SIRT2-7). researchgate.net Lack of selectivity can lead to off-target effects, complicating therapeutic application.
Current and future research efforts are focused on several key areas:
Structure-Based Drug Design: Utilizing the crystal structure of SIRT1 to design small molecules that fit precisely into specific binding pockets. Computational methods like molecular docking are used to predict the binding affinity of new chemical entities. mdpi.com
Mechanism-Based Design: Developing activators that work by modulating the enzyme's catalytic mechanism, such as by reducing the Michaelis constant (Km) for its cofactor NAD+, thereby increasing its sensitivity and activity. biorxiv.org
QSAR Modeling: Applying quantitative structure-activity relationship (QSAR) models to understand how the chemical structure of a compound relates to its biological activity. This allows for the in-silico design and prediction of activity for novel, structurally modified compounds, expanding the chemical space of potential SIRT1 activators. nih.gov
Compounds like EX-527 (also known as Selisistat), a potent and selective SIRT1 inhibitor, serve as important chemical probes and scaffolds for the design of new modulators. mdpi.comdergipark.org.tr The goal is to create a diverse library of isoform-specific activators and inhibitors to be used as both research tools and potential therapeutics. researchgate.net
Development of Advanced Delivery Strategies for Modulators (e.g., Nanotechnology-based Formulations)
A significant hurdle for many potential drugs, including SIRT1 modulators, is poor bioavailability, instability, and lack of specific targeting, which can lead to systemic toxicity and reduced efficacy. nih.gov Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising solution to these challenges. nih.govresearchgate.net
Future research in this area will explore the formulation of SIRT1 modulators using various nanocarriers:
Liposomes and Polymeric Nanoparticles: Encapsulating SIRT1 modulators within these carriers can protect them from degradation, improve their solubility, and control their release profile. jneonatalsurg.com
Solid Lipid Nanoparticles: These carriers are well-suited for improving the oral absorption of drugs. nih.gov
Targeted Nanoparticles: Surface modification of nanoparticles with specific ligands (e.g., antibodies or peptides) can direct the drug to particular tissues or cell types, such as cancer cells or inflamed tissues. This enhances therapeutic efficacy while minimizing off-target effects. jneonatalsurg.commdpi.com
By integrating nanotechnology, researchers can improve the pharmacokinetic profiles of SIRT1 modulators, enabling site-specific delivery and achieving the required therapeutic concentrations at the target site while minimizing exposure to healthy tissues. nih.gov
Integrated Omics Approaches in Sirtuin 1 Research
To fully grasp the systemic impact of SIRT1 modulation, researchers are increasingly turning to integrated "omics" approaches. These studies combine data from transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles) to build a holistic picture of cellular responses. nih.gov
This integrated analysis has proven powerful in identifying SIRT1 signaling as a central hub in various biological processes. For example, a multi-omics study on the effects of a high-fructose diet in primates revealed that sirtuin signaling was a key pathway significantly altered in the liver. nih.govnih.gov Integrating different omics datasets enhances the statistical power and confidence in identifying the most relevant biological pathways. nih.govresearchgate.net
Future directions in this domain include:
Multi-omics Factor Analysis (MOFA): Using unsupervised computational methods to integrate diverse omics datasets and identify the key drivers of variation across them. This approach has been used to link metabolic dysregulation and the SIRT1 axis in a mouse model of arthritis. biorxiv.org
Single-Cell Omics: Applying omics techniques at the single-cell level to understand the heterogeneity of SIRT1's function within a tissue, which is crucial given its context-dependent roles.
Combining Omics with Network Biology: Building comprehensive regulatory network models to predict the downstream consequences of SIRT1 activation or inhibition across the entire cellular system. nih.gov
These systems-level approaches are essential for moving beyond a linear understanding of SIRT1's function and appreciating its role as a master regulator embedded within complex biological networks.
Q & A
Q. What are the primary physiological roles of SIRT1, the target of Sirtuin Modulator 1 (SRT3025), and how do these inform experimental design?
SIRT1 is a NAD⁺-dependent deacetylase that regulates metabolic homeostasis, stress response, and cellular energy balance by modulating transcription factors like FOXO3 . To study Sirtuin Modulator 1’s effects, employ the PICOT framework:
- P opulation: Select cell lines or animal models with metabolic dysregulation (e.g., diet-induced obesity).
- I ntervention: Administer SRT3025 at concentrations near its EC₁.₅ (<1 μM) .
- C omparison: Include controls with NAD⁺ precursors (e.g., NMN) or SIRT1 inhibitors (e.g., EX527).
- O utcome: Measure deacetylation activity (e.g., FOXO3 acetylation levels) and metabolic markers (e.g., glucose tolerance).
- T ime: Define acute (hours) vs. chronic (weeks) treatment periods .
Q. How can researchers determine the EC₅₀ of Sirtuin Modulator 1 in vitro, and what factors influence this measurement?
Use kinetic assays with recombinant SIRT1 and fluorogenic substrates (e.g., acetylated p53 peptide). Key considerations:
- Vary NAD⁺ concentrations to account for its co-factor role .
- Include sirtuin inhibitors (e.g., nicotinamide) to isolate modulator-specific effects .
- Validate results across multiple replicates to address variability in enzyme activity .
- Report EC₁.₅ values (concentration for half-maximal activation) as per prior studies on SRT3025 .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported efficacy of Sirtuin Modulator 1 across studies?
Contradictions may arise from differences in NAD⁺ availability or assay conditions. Apply mechanism-based kinetic models to:
- Quantify modulator binding affinities to SIRT1-NAD⁺-substrate complexes .
- Simulate steady-state activation under varying NAD⁺/substrate ratios .
- Compare results with experimental data to identify non-allosteric vs. allosteric activation mechanisms .
- Reference critiques of flawed assumptions in sirtuin research (e.g., overinterpretation of in vitro findings in vivo) .
Q. What methodologies are recommended for assessing off-target effects of Sirtuin Modulator 1 on related sirtuin isoforms (e.g., SIRT3)?
- Isoform-specific assays : Use mitochondrial extracts for SIRT3 activity (e.g., SOD2 deacetylation) vs. nuclear extracts for SIRT1 .
- Structural analysis : Perform molecular docking studies to evaluate modulator binding to SIRT3’s active site vs. SIRT1 .
- Genetic models : Compare outcomes in SIRT1-KO vs. SIRT3-KO cells treated with SRT3025 .
- Proteomic profiling : Screen for acetylation changes in non-target proteins using mass spectrometry .
Q. How should a study evaluating Sirtuin Modulator 1’s cross-talk with mitochondrial SIRT3 be designed?
- Hypothesis : SRT3025 indirectly enhances SIRT3 activity via NAD⁺ salvage pathways.
- Methods :
- Treat cells with SRT3025 and measure NAD⁺ levels (e.g., LC-MS) and SIRT3 activity (e.g., LCAD deacetylation) .
- Use RNAi to knockdown SIRT1 and assess residual SIRT3 effects .
- Perform metabolomics to link activation to outcomes (e.g., fatty acid oxidation rates) .
- Controls : Include cells treated with SIRT3-specific modulators (e.g., Honokiol) .
Methodological Best Practices
Q. How to address low reproducibility in sirtuin modulator studies?
- Documentation : Detail NAD⁺ concentrations, substrate purity, and buffer conditions in methods .
- Replication : Use orthogonal assays (e.g., fluorescence-based and radioactive deacetylation assays) .
- Data sharing : Provide raw kinetic data and analysis scripts in supplementary materials .
Q. What statistical approaches are optimal for analyzing dose-response relationships of Sirtuin Modulator 1?
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
- Report confidence intervals for EC₅₀/EC₁.₅ values .
- Use ANOVA with post-hoc tests to compare treatments across multiple doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
